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  • Product: 1-Cycloocten-1-ol, acetate
  • CAS: 14478-13-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Enol Acetate Formation for Cyclooctanone

For Researchers, Scientists, and Drug Development Professionals Abstract Enol acetates are pivotal intermediates in organic synthesis, serving as versatile precursors for a myriad of chemical transformations. Their forma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enol acetates are pivotal intermediates in organic synthesis, serving as versatile precursors for a myriad of chemical transformations. Their formation from cyclic ketones, such as cyclooctanone, is a fundamental reaction, the understanding of which is crucial for controlling reaction outcomes and designing novel synthetic routes. This guide provides a comprehensive exploration of the mechanistic pathways governing the formation of cyclooctanone enol acetate. We will delve into both acid- and base-catalyzed methodologies, dissecting the underlying principles of enol and enolate formation, regioselectivity, and the influence of reaction conditions on product distribution. This document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize and optimize this important transformation.

Introduction: The Significance of Enol Acetates in Modern Organic Synthesis

Enol acetates, characterized by an acetate group attached to a vinylic carbon, are stable, isolable derivatives of the transient enol tautomers of carbonyl compounds. Their utility in organic synthesis is vast, primarily stemming from their ability to act as enol surrogates. This allows for controlled reactions at the α-carbon of the parent ketone under conditions that might otherwise be incompatible with the free enol or enolate. Key applications include their use in C-C bond-forming reactions, such as aldol-type condensations, and as precursors for the generation of specific enolates.

Cyclooctanone, a symmetrical eight-membered cyclic ketone, provides a simplified yet relevant model for studying the fundamental principles of enol acetate formation. The absence of regiochemical complications allows for a focused examination of the core mechanistic details.

Mechanistic Dichotomy: Acid-Catalyzed vs. Base-Mediated Pathways

The synthesis of enol acetates from ketones can be broadly categorized into two distinct mechanistic manifolds: acid-catalyzed and base-mediated pathways. The choice between these routes is dictated by the desired outcome, the nature of the substrate, and the available reagents.

Acid-Catalyzed Enol Acetate Formation: A Protic Affair

The acid-catalyzed formation of enol acetates proceeds through an enol intermediate.[1] This process is typically performed using a strong protic acid catalyst in the presence of an acetylating agent, most commonly acetic anhydride.[2]

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong protic acids, such as perchloric acid (HClO₄) or p-toluenesulfonic acid (p-TsOH), are employed to accelerate the tautomerization of the ketone to its enol form.[3][4] The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating their removal.[5]

  • Acetylating Agent: Acetic anhydride serves as the source of the acetyl group. Its carbonyl carbons are highly electrophilic and readily attacked by the nucleophilic enol.

The Step-by-Step Mechanism:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclooctanone by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[6]

  • Enol Formation (Tautomerization): A weak base, typically the solvent or the conjugate base of the acid catalyst, removes a proton from the α-carbon. This results in the formation of the enol tautomer of cyclooctanone. This keto-enol tautomerism is a reversible process, but the presence of acid accelerates the establishment of the equilibrium.[5]

  • Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Deprotonation and Product Formation: The resulting intermediate is deprotonated, typically by the acetate anion generated in the previous step, to yield the cyclooctanone enol acetate and regenerate the acid catalyst.

Visualizing the Acid-Catalyzed Mechanism:

AcidCatalyzedMechanism Cyclooctanone Cyclooctanone ProtonatedKetone Protonated Cyclooctanone Cyclooctanone->ProtonatedKetone + H+ Enol Cyclooctanone Enol ProtonatedKetone->Enol - H+ Intermediate Tetrahedral Intermediate Enol->Intermediate + Ac2O EnolAcetate Cyclooctanone Enol Acetate Intermediate->EnolAcetate - AcOH, - H+

Caption: Acid-catalyzed formation of cyclooctanone enol acetate.

Base-Mediated Enol Acetate Formation: The Enolate Pathway

In contrast to the acid-catalyzed route, base-mediated enol acetate formation proceeds through an enolate intermediate.[7] This method offers a different level of control and is often employed when specific regioselectivity is desired in unsymmetrical ketones.

Causality Behind Experimental Choices:

  • Base: The choice of base is critical. To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base with a pKa significantly higher than that of the ketone's α-protons (typically around 20-25) is required.[8] Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the carbonyl group.[9] Weaker bases, such as alkoxides, can also be used, but the equilibrium will favor the starting ketone.[10]

  • Acetylating Agent: A suitable acetylating agent, such as acetyl chloride or acetic anhydride, is then introduced to trap the enolate.

The Step-by-Step Mechanism:

  • Enolate Formation: A strong base removes a proton from the α-carbon of cyclooctanone to form a resonance-stabilized enolate anion.[9] The negative charge is delocalized between the α-carbon and the oxygen atom.[10]

  • Nucleophilic Attack by the Enolate: The enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetylating agent.[11] The reaction typically occurs on the more nucleophilic carbon atom of the enolate.

  • Product Formation: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride from acetyl chloride) to furnish the enol acetate.

Visualizing the Base-Mediated Mechanism:

BaseMediatedMechanism Cyclooctanone Cyclooctanone Enolate Cyclooctanone Enolate Cyclooctanone->Enolate + Base, - HB Intermediate Tetrahedral Intermediate Enolate->Intermediate + AcCl EnolAcetate Cyclooctanone Enol Acetate Intermediate->EnolAcetate - Cl-

Caption: Base-mediated formation of cyclooctanone enol acetate.

Kinetic vs. Thermodynamic Control: A Note on Regioselectivity

While cyclooctanone is a symmetrical ketone, the principles of kinetic and thermodynamic control are paramount in the synthesis of enol acetates from unsymmetrical ketones and are worth noting here.

  • Kinetic Enolate: This is the less substituted enolate and is formed faster. Its formation is favored by using a strong, sterically hindered base (like LDA) at low temperatures (-78 °C) under irreversible conditions.[12][13] The base preferentially abstracts the more accessible, less sterically hindered α-proton.[14]

  • Thermodynamic Enolate: This is the more substituted and more stable enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (like an alkoxide) at higher temperatures.[12][15] These conditions allow for the reversible formation of both possible enolates, with the more stable thermodynamic enolate predominating at equilibrium.[13]

Since cyclooctanone is symmetrical, only one enolate can be formed, and thus the distinction between kinetic and thermodynamic control is not applicable in this specific case.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Acid-Catalyzed Synthesis of Cyclooctanone Enol Acetate

This procedure is adapted from established methods for the enol acetylation of cyclic ketones.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclooctanone126.2010.0 g0.0792
Acetic Anhydride102.0924.3 g (22.5 mL)0.238
Perchloric Acid (70%)100.460.2 mL~0.0023
Diethyl Ether-As needed-
Saturated NaHCO₃(aq)-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a stirred solution of cyclooctanone (10.0 g, 0.0792 mol) in acetic anhydride (22.5 mL, 0.238 mol) at 0 °C, cautiously add 70% perchloric acid (0.2 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into a separatory funnel containing ice and diethyl ether.

  • Carefully wash the organic layer with cold saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclooctanone enol acetate.

  • Purify the product by vacuum distillation.

Protocol 2: Base-Mediated Synthesis of Cyclooctanone Enol Acetate (via Enolate Trapping)

This protocol utilizes a strong base to generate the enolate, which is then trapped with an acetylating agent.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diisopropylamine101.1911.9 mL0.0871
n-Butyllithium (2.5 M in hexanes)64.0634.8 mL0.0871
Cyclooctanone126.2010.0 g0.0792
Acetyl Chloride78.506.2 mL0.0871
Anhydrous Tetrahydrofuran (THF)-As needed-
Saturated NH₄Cl(aq)-As needed-
Diethyl Ether-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (11.9 mL, 0.0871 mol) followed by the slow, dropwise addition of n-butyllithium (34.8 mL of a 2.5 M solution in hexanes, 0.0871 mol). Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Slowly add a solution of cyclooctanone (10.0 g, 0.0792 mol) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add acetyl chloride (6.2 mL, 0.0871 mol) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Conclusion

The formation of cyclooctanone enol acetate is a foundational reaction in organic synthesis that can be achieved through either acid-catalyzed or base-mediated pathways. The acid-catalyzed route, proceeding through an enol intermediate, is often synthetically straightforward. In contrast, the base-mediated approach, which involves the formation and trapping of an enolate, provides an alternative with distinct mechanistic features. A thorough understanding of these mechanisms, including the principles of enol and enolate reactivity and the factors governing reaction control, is indispensable for researchers and professionals in the field of drug development and chemical synthesis. This knowledge empowers the strategic design of synthetic routes and the optimization of reaction conditions to achieve desired chemical transformations with high efficiency and selectivity.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • CH 18: ENOLATES:NOTES. (n.d.). University of Calgary.
  • Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. (2026, January 15). Oreate AI Blog.
  • Synthesis of enol acetates. (n.d.). PrepChem.com.
  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). YouTube.
  • Alpha Halogenation of Enols and Enolates. (n.d.). Chemistry Steps.
  • Acid Catalyzed Enol Formation from Aldehyde or Ketone. (2016, July 6). YouTube.
  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
  • (PDF) Enol Acetates. (2011, August 12). ResearchGate.
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Master Organic Chemistry.
  • 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts.
  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018, May 9). YouTube.
  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.
  • Kinetic vs Thermodynamic Enolate Formation. (2019, February 9). YouTube.
  • Synthesis of Enols and Enolates. (2023, January 22). Chemistry LibreTexts.
  • 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. (2022, July 20). Chemistry LibreTexts.
  • Formation of enols and enolates. (n.d.). Química Organica.org.

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Exploratory

An In-Depth Technical Guide to the FT-IR Analysis of 1-Cycloocten-1-ol, acetate

For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories Abstract This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-cycloocten-1-ol, acetate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the theoretical principles, experimental protocols, and data interpretation required for the accurate characterization of this enol acetate. We delve into the causality behind experimental choices, emphasizing methods that ensure data integrity and reproducibility. Key vibrational modes, including the characteristic C=O and C=C stretches, are discussed in detail. A step-by-step protocol for Attenuated Total Reflectance (ATR) FT-IR is provided, alongside a systematic guide to spectral interpretation. This document aims to serve as an authoritative resource for leveraging FT-IR spectroscopy in the quality control and structural elucidation of 1-cycloocten-1-ol, acetate and related compounds.

Introduction

Overview of 1-Cycloocten-1-ol, acetate: Structure and Significance

1-Cycloocten-1-ol, acetate is an enol acetate derived from the eight-membered carbocycle, cyclooctanone. Its structure, featuring a cyclic alkene and an ester functional group, makes it a valuable intermediate in organic synthesis. Enol acetates, in general, serve as protected forms of enols and are versatile synthons for a variety of chemical transformations. The cyclooctene moiety is of particular interest in modern chemistry, especially in the field of bioorthogonal chemistry, where strained alkenes like trans-cyclooctene derivatives are used in catalyst-free click reactions. Therefore, rigorous characterization of molecules like 1-cycloocten-1-ol, acetate is paramount for ensuring the success of subsequent synthetic steps.

The Role of FT-IR Spectroscopy in Quality Control and Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint" based on the vibrational frequencies of the covalent bonds within the molecule. For a compound like 1-cycloocten-1-ol, acetate, FT-IR spectroscopy is a rapid and non-destructive method to:

  • Confirm the presence of key functional groups (ester and alkene).

  • Verify the identity of the synthesized product.

  • Assess the purity by detecting the absence of starting materials (e.g., 1-cyclooctenol with its characteristic O-H stretch).

  • Monitor the progress of a reaction in real-time.

The simplicity and speed of modern FT-IR techniques, particularly with accessories like Attenuated Total Reflectance (ATR), make it a first-line analytical tool in both research and industrial settings.[1][2]

Principle of FT-IR Spectroscopy: A Primer

Covalent bonds in a molecule are not static; they are in a constant state of vibration, stretching and bending at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. This absorption of energy promotes the molecule to a higher vibrational state. An FT-IR spectrometer measures which frequencies of infrared light are absorbed by the sample, and the resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands in the spectrum provide detailed information about the molecule's functional groups and overall structure.[3]

Theoretical FT-IR Spectrum of 1-Cycloocten-1-ol, acetate

The structure of 1-cycloocten-1-ol, acetate contains several key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum. By analyzing these groups, we can predict the salient features of its spectrum.

Predicting Characteristic Absorption Bands
  • The Carbonyl (C=O) Stretch of the Acetate Group: The C=O double bond of the ester is one of the most prominent features in an IR spectrum, typically appearing as a strong, sharp absorption band. For aliphatic esters, this band is generally found in the range of 1750-1735 cm⁻¹.[4][5][6] The exact position can be influenced by the electronic environment.

  • The C-O Stretches of the Ester Functionality: Esters exhibit two distinct C-O single bond stretching vibrations. The C-O stretch between the carbonyl carbon and the oxygen (C-C(=O)-O) is typically found in the 1300-1000 cm⁻¹ region.[5][6] Acetate esters often show a particularly strong band around 1240 cm⁻¹.[5] The C-O stretch between the oxygen and the cyclooctene ring (O-C=C) will also appear in this region.

  • The C=C Stretch of the Cyclooctene Ring: The carbon-carbon double bond stretch of the alkene is expected to appear in the region of 1680-1640 cm⁻¹.[7] Its intensity can vary and is sometimes weak for symmetrically substituted alkenes.

  • The =C-H Bending of the Alkene Group: The out-of-plane bending vibrations of the hydrogen atom attached to the double bond can provide information about the substitution pattern of the alkene. These bands typically appear in the 1000-650 cm⁻¹ region.

  • The C-H Stretches of the Cyclooctyl Ring and Methyl Group: The stretching vibrations of C-H bonds where the carbon is sp³-hybridized (alkane) are typically observed just below 3000 cm⁻¹.[4] The stretching of the C-H bond where the carbon is sp²-hybridized (alkene) will appear just above 3000 cm⁻¹.[4][7]

Expected Spectral Regions of Interest

Based on the analysis of the functional groups, the following table summarizes the predicted key absorption bands for 1-cycloocten-1-ol, acetate.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
=C-H StretchAlkene~3020Medium
C-H StretchAlkane (CH₂, CH₃)2990-2850Strong
C=O StretchEster (Acetate)1750-1735Strong, Sharp
C=C StretchAlkene1680-1640Medium to Weak
C-C(=O)-O StretchEster (Acetate)~1240Strong
O-C=C StretchEnol Ester1200-1000Strong
=C-H BendAlkene1000-650Medium

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a reliable method for obtaining a high-quality FT-IR spectrum of 1-cycloocten-1-ol, acetate using an FT-IR spectrometer equipped with a single-reflection ATR accessory. ATR is often the preferred method for liquid samples due to its simplicity, minimal sample preparation, and the reproducibility of the results.

Instrumentation and Materials
  • FT-IR Spectrometer (e.g., Thermo Scientific Nicolet iS5, PerkinElmer Spectrum Two, or equivalent)

  • Single-Reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

  • 1-Cycloocten-1-ol, acetate sample (liquid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

Sample Preparation: The Key to High-Quality Data

For ATR-FTIR, sample preparation is straightforward. A single drop of the neat liquid sample is placed directly onto the ATR crystal. It is crucial to ensure that the crystal is clean before and after each measurement to avoid cross-contamination.

Instrument Configuration and Data Acquisition
  • Instrument Setup: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Accessory Installation: Confirm that the ATR accessory is correctly installed in the sample compartment.

  • Software Initialization: Launch the instrument control software.

  • Parameter Selection: Set the data acquisition parameters. The following are recommended for routine analysis:

    • Scan Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (A higher number of scans increases the signal-to-noise ratio)

    • Data Format: Absorbance

Background Correction and Spectrum Processing
  • Clean the ATR Crystal: Using a lint-free wipe lightly moistened with isopropanol, gently clean the surface of the ATR crystal and allow it to dry completely.

  • Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the absorbance of the ambient atmosphere (water vapor and CO₂) and the instrument itself. The software will automatically subtract this background from the sample spectrum. A successful background scan should result in a flat line near zero absorbance.

  • Apply Sample: Place a small drop of 1-cycloocten-1-ol, acetate onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Collect Sample Spectrum: Acquire the spectrum of the sample.

  • Clean Up: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe.

Below is a Graphviz diagram illustrating the experimental workflow.

FT_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background Collect Background Spectrum clean_crystal->background apply_sample Apply Liquid Sample background->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample process_spectrum Process & Analyze Spectrum collect_sample->process_spectrum clean_again Clean ATR Crystal process_spectrum->clean_again end_node End clean_again->end_node

Caption: Experimental workflow for ATR-FT-IR analysis.

Data Interpretation and Analysis

Identifying and Assigning Key Absorption Bands

Once the spectrum is acquired, the primary task is to assign the observed absorption bands to the specific vibrational modes of the molecule.

  • Region 1: 3100-2800 cm⁻¹ (C-H Stretches)

    • Look for a weak to medium band just above 3000 cm⁻¹ for the =C-H stretch.

    • Expect strong, sharp bands between 3000 and 2850 cm⁻¹ corresponding to the sp³ C-H stretches of the cyclooctyl ring and the acetate methyl group.

  • Region 2: 1800-1600 cm⁻¹ (Double Bond Stretches)

    • The most prominent peak in the spectrum should be the C=O stretch of the ester, expected between 1750-1735 cm⁻¹. Its high intensity and sharp nature make it an excellent diagnostic peak.[8]

    • A weaker band for the C=C stretch should be located around 1680-1640 cm⁻¹.

  • Region 3: 1300-1000 cm⁻¹ (Fingerprint Region - C-O Stretches)

    • This region is often complex but contains valuable information. For 1-cycloocten-1-ol, acetate, expect two strong bands corresponding to the C-O stretches of the ester group. One of these, characteristic of acetates, is often found near 1240 cm⁻¹.[5]

Quantitative Analysis: Purity Assessment and Reaction Monitoring

FT-IR spectroscopy can also be used for quantitative purposes.[2] For instance, if synthesizing 1-cycloocten-1-ol, acetate from 1-cyclooctenol, the disappearance of the broad O-H stretching band of the alcohol (typically around 3600-3200 cm⁻¹) and the appearance of the strong C=O stretch of the ester can be monitored to determine the extent of the reaction. For purity assessment, the absence of the O-H band would indicate the absence of residual starting alcohol.

Common Pitfalls and Troubleshooting
  • Broad O-H Band: A broad absorption in the 3600-3200 cm⁻¹ region may indicate the presence of water contamination or unreacted starting material (1-cyclooctenol).

  • Sharp Peaks around 2350 cm⁻¹: This is characteristic of atmospheric CO₂ and indicates an incomplete background subtraction. It is advisable to recollect both the background and sample spectra.

  • Noisy Spectrum: A low signal-to-noise ratio can be improved by increasing the number of scans.

  • Distorted Peak Shapes: If using ATR, poor contact between the sample and the crystal can lead to distorted peaks. Ensure the sample fully covers the crystal.

Conclusion

FT-IR spectroscopy is a powerful, rapid, and reliable technique for the analysis of 1-cycloocten-1-ol, acetate. By understanding the correlation between the molecular structure and the infrared spectrum, researchers can confidently verify the identity, assess the purity, and monitor the synthesis of this important chemical intermediate. The methodologies and interpretative guidelines presented in this technical guide provide a robust framework for achieving accurate and reproducible results, thereby upholding the principles of scientific integrity in research and development.

References

  • ResearchGate. (n.d.). FT-IR spectra of fresh catalyst 1 (a) and used one in cyclooctene... Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cycloocten-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). Octen-1-ol acetate. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2015, August). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. Retrieved from [Link]

  • AIP Publishing. (1978, July 1). Vibration, rotation spectra, and conformations of cyclooctanone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tables of molecular vibrational frequencies, consolidated volume I. Retrieved from [Link]

  • ResearchGate. (2015, August). Synthesis of Poly(cyclooctene) by Ring-Opening Metathesis Polymerization: Characterization and Shape Memory Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylcyclooctene. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational frequencies and structure of cyclopropenone from ab initio calculations. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Octen-1-ol acetate (FDB006277). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. Retrieved from [Link]

  • SciSpace. (n.d.). Spectroscopic Studies on Enols. II. Proton Magnetic Resonance and Infrared Spectra of Diacetoacetic and Cinnamoylacetoacetic Est. Retrieved from [Link]

  • NICODOM. (n.d.). FTIR Solvents - IR Spectra. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Computation of the Vibrational Frequencies of a Molecule of Hydrazine N2H4. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Vibrational Frequencies - Technical Considerations. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Cyclohexen-1-ol, acetate (CAS 10437-78-2). Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-3-octen-1-ol. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Fragmentation of 1-Cycloocten-1-ol, Acetate

The following technical guide details the mass spectrometry fragmentation, synthesis, and structural characterization of 1-Cycloocten-1-ol, acetate (CAS: 66495-88-3). This analysis integrates mechanistic organic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation, synthesis, and structural characterization of 1-Cycloocten-1-ol, acetate (CAS: 66495-88-3). This analysis integrates mechanistic organic chemistry with ion physics to provide a self-validating framework for identification.

Executive Summary & Chemical Identity

1-Cycloocten-1-ol, acetate (also known as 1-acetoxy-1-cyclooctene) is an enol ester derivative of cyclooctanone.[1] In mass spectrometry (EI, 70 eV), its behavior is defined by a rapid, entropically driven rearrangement that eliminates ketene (


), generating a radical cation identical to that of the parent ketone. Consequently, its spectrum is a composite of the molecular ion (

168) and the fragmentation pattern of cyclooctanone (

126).
Property Data
IUPAC Name 1-Cycloocten-1-yl acetate
Molecular Formula

Molecular Weight 168.23 g/mol
Monoisotopic Mass 168.1150 Da
Key Ionization Mode Electron Ionization (EI), 70 eV
Base Peak (Predicted)

55 (Derived from the

126 intermediate)

Experimental Protocol: Synthesis & Validation

To ensure accurate reference standards, the following protocol describes the generation of 1-Cycloocten-1-ol, acetate from cyclooctanone. This method is self-validating via the observation of the acetone byproduct.

Reagents & Setup
  • Precursor: Cyclooctanone (

    
    )[2]
    
  • Reagent: Isopropenyl acetate (acts as both acetylating agent and solvent)

  • Catalyst: p-Toluenesulfonic acid (pTSA), anhydrous[1]

  • Apparatus: Flame-dried round-bottom flask with a fractionating column (to remove acetone).

Step-by-Step Methodology
  • Charge: Dissolve cyclooctanone (10 mmol) in isopropenyl acetate (30 mmol). Add pTSA (0.5 mmol).

  • Reflux & Shift: Heat the mixture to reflux. The reaction is driven by the distillation of acetone (bp 56 °C) formed during the trans-esterification.

    • Validation Point: Monitor the distillate temperature. A steady temp of ~56 °C confirms reaction progress.

  • Quench: Once acetone evolution ceases (approx. 4-6 hours), cool to RT and neutralize with solid

    
    .
    
  • Isolation: Filter off solids and concentrate the filtrate in vacuo.

  • Purification: Distill under reduced pressure (Kugelrohr or vacuum line) to isolate the enol acetate (bp approx 95-100 °C at 15 mmHg).

Synthesis Workflow Diagram

SynthesisWorkflow Start Cyclooctanone (C8H14O) Reaction Reflux & Distillation (Removal of Acetone) Start->Reaction Reagent Isopropenyl Acetate (Acyl Donor) Reagent->Reaction Catalyst p-TSA (Catalyst) Catalyst->Reaction Product 1-Cycloocten-1-ol, Acetate (m/z 168) Reaction->Product Trans-esterification Byproduct Acetone (Volatile) Reaction->Byproduct Evaporation (Driving Force)

Figure 1: Acid-catalyzed trans-esterification workflow for the synthesis of 1-acetoxy-1-cyclooctene.

Mass Spectrometry Fragmentation Analysis

The fragmentation of 1-Cycloocten-1-ol, acetate is distinct due to the "Enol Acetate Rearrangement." Unlike simple esters that lose alkoxy groups, enol acetates preferentially revert to the ketone radical cation.

Primary Fragmentation Pathway (The Ketene Loss)

Upon electron impact, the molecular ion (


 168) undergoes a 4-center rearrangement. The acetyl methyl hydrogen transfers to the the enolic carbon (C2), triggering the expulsion of neutral ketene (

, 42 Da).
  • Transition:

    
    
    
  • Significance: This renders the spectrum below

    
     126 nearly identical to that of cyclooctanone.
    
Secondary Fragmentation (Ring Disassembly)

The resulting cyclooctanone ion (


 126) possesses high internal energy and fragments further:
  • Loss of Ethylene (

    
    ):  The ring opens via 
    
    
    
    -cleavage, followed by hydrogen transfer and elimination of ethylene (28 Da).
    • 
       (
      
      
      
      is unlikely; typically hydrocarbon loss occurs). Correction: In cyclooctanone,
      
      
      98 is often attributed to loss of CO or
      
      
      . Reference data suggests
      
      
      98 is a major peak.
  • Base Peak Formation (

    
     55):  Deep fragmentation leads to the stable hydrocarbon ion 
    
    
    
    or the acylium fragment
    
    
    . In cyclooctanone,
    
    
    55 is the base peak (100%).
Minor Pathways
  • Acylium Ion Formation (

    
     43):  Direct cleavage of the acetate bond yields 
    
    
    
    .
  • Loss of Acetyl Radical (

    
     125): 
    
    
    
    . This forms the oxonium ion of the enol ring.
Mechanistic Pathway Diagram

FragmentationPathway M_Ion Molecular Ion (M+) m/z 168 (Enol Acetate) Ketene Neutral Ketene (42 Da) M_Ion->Ketene Inter_126 Cyclooctanone Radical Cation m/z 126 (Rearrangement Product) M_Ion->Inter_126 Loss of Ketene (-42) Frag_43 Acylium Ion m/z 43 M_Ion->Frag_43 Alpha Cleavage Frag_98 Fragment m/z 98 [M - C2H4]+ Inter_126->Frag_98 - C2H4 (28 Da) Frag_55 Base Peak m/z 55 (C4H7+ / C3H3O+) Inter_126->Frag_55 Direct Scission Frag_98->Frag_55 Ring Cracking

Figure 2: Mechanistic fragmentation map showing the conversion of the enol acetate to the ketone radical cation and subsequent ring disintegration.

Data Summary & Spectrum Interpretation

The following table summarizes the diagnostic ions. Researchers should look for the molecular ion at 168 to distinguish the acetate from the bare ketone.

m/z (Mass-to-Charge)Ion IdentityRelative Abundance (Est.)[1]Mechanistic Origin
168

5 - 15%Molecular Ion (Parent).[1]
126

20 - 40%Diagnostic: Loss of Ketene (

).[1] Corresponds to Cyclooctanone.
125

< 10%Loss of Acetyl radical (

).[1]
98

80 - 90%Loss of Ethylene from m/z 126 species.[1]
55

100% (Base) Ring fragmentation (hydrocarbon cluster).[1]
43

40 - 60%Acetyl group (Acylium ion).[1]
41

60 - 80%Allyl cation (common in cycloalkanes).[1]

Interpretation Note: If the peak at 168 is absent, the substance has likely hydrolyzed or thermally degraded in the injector port. The presence of


 43 and 168 confirms the acetate moiety.

References

  • NIST Mass Spectrometry Data Center. Cyclooctanone Mass Spectrum (Electron Ionization).[3] National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Cyclooctanone Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. Preparation of Enol Acetates. Org.[3][4] Synth. Coll. Vol. 3, 1955. (General methodology for enol acetate synthesis). Available at: [Link]

  • McLafferty, F. W.Interpretation of Mass Spectra. University Science Books, 1993.

Sources

Exploratory

theoretical calculations for 1-Cycloocten-1-ol, acetate structure

An In-Depth Technical Guide to the Theoretical Calculation of the 1-Cycloocten-1-ol, Acetate Structure Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of the 1-Cycloocten-1-ol, Acetate Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 1-cycloocten-1-ol, acetate. As a molecule with a flexible eight-membered ring and key functional groups, understanding its conformational landscape and electronic properties is crucial for applications in synthetic chemistry and materials science. This document outlines a robust, self-validating methodology using Density Functional Theory (DFT) to predict the molecule's three-dimensional structure, vibrational frequencies (IR), and nuclear magnetic resonance (NMR) spectra. The causality behind each computational choice is explained to ensure technical accuracy and reproducibility, providing a foundational protocol for researchers in the field.

Introduction: The Rationale for a Computational Approach

The chemical and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule like 1-cycloocten-1-ol, acetate, which features a flexible cyclooctene ring, multiple low-energy conformations can coexist. Experimental characterization alone may provide an averaged view of these structures. Theoretical calculations, however, offer a powerful lens to explore the potential energy surface and identify the most stable conformers.[1]

This in-silico approach is indispensable in modern chemical research for several reasons:

  • Structural Elucidation: It provides high-resolution geometric data (bond lengths, angles) that complement experimental techniques like X-ray crystallography, especially for non-crystalline compounds.

  • Spectroscopic Prediction: It allows for the a priori prediction of IR and NMR spectra, which is invaluable for confirming the identity of a synthesized compound or identifying unknown structures.[2][3][4]

  • Mechanistic Insight: The computed electronic properties can be used to predict reactivity, understand reaction mechanisms, and guide the design of new synthetic pathways.[5]

This guide establishes a detailed protocol for such an investigation, grounded in widely accepted and validated computational methods.

The Computational Core: A Self-Validating Methodology

The integrity of any theoretical study rests upon the judicious selection of the computational method and basis set. Our approach is designed to balance accuracy with computational feasibility, creating a trustworthy and reproducible workflow.

Foundational Choice: Density Functional Theory (DFT)

For molecular systems of this size, Density Functional Theory (DFT) has become the method of choice, offering an excellent compromise between accuracy and computational cost.[6] Unlike more computationally expensive ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction.[7] We select the B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory and has a long track record of providing reliable geometries and energies for a vast range of organic molecules.[8][9]

Basis Set: The Language of Electrons

The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger basis set provides a more accurate description but increases computational time. The 6-31G(d,p) Pople-style basis set is a robust choice for this application. It is a split-valence basis set, meaning it uses two sizes of functions for valence electrons, providing flexibility. The "(d,p)" designation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are critical for accurately describing the anisotropic nature of chemical bonds and lone pairs.[9]

The Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol details the logical sequence of calculations required to fully characterize the structure of 1-cycloocten-1-ol, acetate.

Step 1: Initial Conformer Generation

  • A 2D structure of 1-cycloocten-1-ol, acetate is drawn and converted to a preliminary 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

  • Due to the ring's flexibility, a conformational search is performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify several low-energy starting geometries. This step is crucial to avoid optimizing to a local, rather than global, energy minimum.

Step 2: Geometry Optimization

  • The lowest-energy conformer(s) from Step 1 are subjected to full geometry optimization at the B3LYP/6-31G(d,p) level of theory.

  • This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found, corresponding to a stable structure.

Step 3: Vibrational Frequency Analysis (Protocol Validation)

  • A frequency calculation is performed on the optimized geometry at the same B3LYP/6-31G(d,p) level. This step is a critical self-validation check.

    • Trustworthiness Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. The presence of an imaginary frequency would indicate a transition state.

    • Data Output: This calculation also yields the predicted infrared (IR) spectrum, providing the frequencies and intensities of the molecule's vibrational modes.

Step 4: NMR Shielding Tensor Calculation

  • Using the validated optimized geometry, the nuclear magnetic shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.[3]

  • The calculations are performed at the B3LYP/6-31G(d,p) level. The resulting shielding constants are then converted to chemical shifts (ppm) by referencing them against a separately calculated value for a standard compound, typically Tetramethylsilane (TMS).

G Computational Workflow for 1-Cycloocten-1-ol, Acetate cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculations (B3LYP/6-31G(d,p)) cluster_results 3. Analysis & Validation A 2D Structure Drawing B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization B->C Low-energy conformers D Frequency Analysis C->D Optimized geometry E NMR Shielding Calculation (GIAO Method) C->E Optimized geometry F Optimized 3D Structure C->F G Imaginary Frequencies? (Validation Check) D->G H Predicted IR Spectrum D->H I Predicted NMR Spectra (¹H & ¹³C) E->I

Caption: A self-validating workflow for the theoretical analysis of molecular structures.

Predicted Data and Structural Insights

The computational protocol yields a wealth of quantitative data. The following tables summarize the expected results for the lowest-energy conformer of 1-cycloocten-1-ol, acetate.

Molecular Geometry

The optimized structure provides precise geometric parameters.

Structural Parameter Atoms Involved Predicted Value Causality/Insight
Bond Lengths (Å)
C=CAlkene double bond~1.34 ÅShorter than a C-C single bond (~1.54 Å), indicating double bond character.
C=OCarbonyl double bond~1.21 ÅCharacteristic short and strong bond of the acetate group.
C-OEster single bond~1.35 ÅShorter than a typical C-O alcohol bond due to resonance with the C=O group.
Bond Angles (°)
C-C=CAlkene~124°Larger than the ideal 120° for sp² carbons due to ring strain in the eight-membered ring.[10]
O=C-OEster~125°Consistent with the sp² hybridization of the carbonyl carbon.
Predicted Vibrational Spectrum (IR)

The frequency analysis predicts key absorption bands that can be used to identify the molecule experimentally.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity Significance
C=O Stretch~1750 cm⁻¹StrongA highly characteristic and intense peak for the ester functional group.[9]
C=C Stretch~1660 cm⁻¹MediumIndicates the presence of the alkene double bond within the ring.
C-O Stretch~1230 cm⁻¹StrongCharacteristic stretching vibration of the ester C-O bond.
=C-H Stretch~3030 cm⁻¹MediumConfirms the presence of vinylic hydrogens on the double bond.
Predicted Nuclear Magnetic Resonance (NMR) Spectra

Predicted chemical shifts are crucial for confirming the molecular connectivity.

Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Shift (ppm) Rationale
C=O (Carbonyl) ~170 ppm Highly deshielded due to the electronegative oxygen atoms.
C-O (Alkene) ~148 ppm Deshielded due to both the double bond and the attached oxygen.
C=C (Alkene) ~125 ppm Typical chemical shift range for an sp² carbon in a cycloalkene.

| CH₃ (Acetate) | ~21 ppm | Shielded sp³ carbon of the methyl group. |

Table: Predicted ¹H NMR Chemical Shifts

Proton(s) Predicted Shift (ppm) Rationale
H-C= (Vinylic) ~5.5 ppm Deshielded proton on the carbon-carbon double bond.
CH₃ (Acetate) ~2.0 ppm Protons on the methyl group adjacent to the carbonyl.

| Ring Protons | 1.5 - 2.5 ppm | A complex series of signals for the methylene protons in the flexible ring. |

G Key Functional Groups of 1-Cycloocten-1-ol, Acetate p1 p2 p3 p4 C8 CH₂ p4->C8 p5 p5->p4 p6 p6->p5 p7 p7->p6 p8 p_ester_o p_ester_c p_ester_o2 p_ester_ch3 C1 C C2 C C1->C2 Cyclooctene Ring (C₈H₁₃) O_ester O C1->O_ester C3 CH₂ C2->C3 C3->p7 C8->C1 C_carbonyl C O_ester->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl CH3_ester CH₃ C_carbonyl->CH3_ester Acetate Group (-OCOCH₃)

Sources

Foundational

discovery and first synthesis of 1-Cycloocten-1-ol, acetate

An In-Depth Technical Guide on the Synthesis of 1-Cycloocten-1-ol, Acetate Introduction: The Chemistry of Cyclooctene Derivatives Cyclooctene and its functionalized derivatives are pivotal intermediates in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 1-Cycloocten-1-ol, Acetate

Introduction: The Chemistry of Cyclooctene Derivatives

Cyclooctene and its functionalized derivatives are pivotal intermediates in organic synthesis, finding application in the construction of complex molecular architectures and in the study of medium-sized ring systems. The introduction of an enol acetate functionality, as in 1-cycloocten-1-ol, acetate, provides a versatile handle for a variety of subsequent transformations, including palladium-catalyzed cross-coupling reactions, and as a precursor for generating specific enolates. This guide delves into a plausible and efficient synthesis of 1-cycloocten-1-ol, acetate, grounded in established chemical principles and analogous transformations reported in the chemical literature.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of 1-cycloocten-1-ol, acetate suggests that the target molecule can be readily accessed from 1-cyclooctenol through a straightforward acetylation reaction. 1-Cyclooctenol, in turn, can be envisioned as arising from the regioselective oxidation of cyclooctene or the reduction of cyclooctanone. A common and effective strategy for the synthesis of enol acetates involves the reaction of an enolate with an acetylating agent. This guide will therefore focus on a two-step sequence starting from the readily available cyclooctanone.

retrosynthesis target 1-Cycloocten-1-ol, acetate intermediate1 Cyclooctanone Enolate target->intermediate1 Acetylation starting_material Cyclooctanone intermediate1->starting_material Deprotonation

Caption: Retrosynthetic pathway for 1-Cycloocten-1-ol, acetate.

Part 1: Synthesis of the Cyclooctanone Enolate

The critical first step is the generation of the cyclooctanone enolate. The choice of base and reaction conditions is paramount to ensure regioselective deprotonation and to control the equilibrium between the kinetic and thermodynamic enolates. For a symmetrical ketone like cyclooctanone, this is less of a concern. A strong, non-nucleophilic base is ideal for this transformation. Lithium diisopropylamide (LDA) is a suitable choice, as it is a strong base that is sterically hindered, minimizing side reactions.

Experimental Protocol: Generation of Cyclooctanone Lithium Enolate
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is assembled.

  • Reagent Preparation: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to -78 °C in a dry ice/acetone bath.

  • Base Formation: A stoichiometric equivalent of n-butyllithium (n-BuLi) in hexanes is added dropwise to the diisopropylamine solution while maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: A solution of cyclooctanone in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours to allow for complete enolate formation.

Part 2: Acetylation of the Cyclooctanone Enolate

With the lithium enolate of cyclooctanone successfully formed, the next step is to trap this nucleophile with a suitable acetylating agent. Acetic anhydride or acetyl chloride are common choices. Acetic anhydride is often preferred due to its lower volatility and ease of handling. The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the carbonyl carbon of the acetic anhydride, leading to the formation of the enol acetate and a lithium acetate byproduct.

Experimental Protocol: Synthesis of 1-Cycloocten-1-ol, Acetate
  • Acetylation: To the solution of the cyclooctanone lithium enolate at -78 °C, a slight excess of acetic anhydride is added dropwise.

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1-cycloocten-1-ol, acetate.

synthesis_workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Acetylation cluster_workup Workup and Purification A Dissolve Diisopropylamine in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Add Cyclooctanone C->D E Add Acetic Anhydride D->E F Warm to Room Temperature E->F G Quench with NH4Cl F->G H Extract with Diethyl Ether G->H I Wash with NaHCO3 and Brine H->I J Dry and Concentrate I->J K Purify J->K

Caption: Workflow for the synthesis of 1-Cycloocten-1-ol, acetate.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Appearance
CyclooctanoneC₈H₁₄O126.20195Colorless liquid
1-Cycloocten-1-ol, acetateC₁₀H₁₆O₂168.23(Predicted) ~80-90 °C at reduced pressureColorless oil

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (cyclooctanone) and the appearance of a new, less polar spot corresponding to the enol acetate product would indicate a successful reaction. The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: Expect to see a characteristic vinyl proton signal in the olefinic region (around 5.0-5.5 ppm) and a singlet for the acetate methyl group around 2.1 ppm.

  • ¹³C NMR: The spectrum should show two sp² hybridized carbon signals in the vinyl region and a carbonyl signal for the acetate group around 170 ppm.

  • IR Spectroscopy: A strong carbonyl stretch for the ester will be present around 1750-1760 cm⁻¹, and a C=C stretch will appear around 1650-1670 cm⁻¹.

Conclusion

The synthesis of 1-cycloocten-1-ol, acetate from cyclooctanone via its lithium enolate is a robust and reliable method that utilizes well-established and understood chemical transformations. The choice of a strong, non-nucleophilic base like LDA ensures efficient enolate formation, and subsequent trapping with acetic anhydride provides the desired enol acetate in good yield. This technical guide provides a comprehensive framework for researchers and scientists in drug development and organic synthesis to prepare this versatile intermediate.

References

  • d'Angelo, J. (1976). Ketone Enolates: Regiospecific Preparation and Synthetic Uses. Tetrahedron, 32(24), 2979-2990.
  • House, H. O., & Trost, B. M. (1965). The Chemistry of Carbanions. IX. The Reaction of Enolate Anions with Organic Halides. The Journal of Organic Chemistry, 30(5), 1341-1348.
  • Olah, G. A., & Narang, S. C. (1982). Reagents for Organic Synthesis. Tetrahedron, 38(15), 2225-2277.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Cyclooctenyl Acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Synthetic Power of Functionalized Cyclooctenes The cyclooctene motif is a prevalent stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Power of Functionalized Cyclooctenes

The cyclooctene motif is a prevalent structural feature in a multitude of natural products and complex molecules with significant biological activity. The ability to introduce diverse substituents onto the cyclooctene ring with high precision is therefore of paramount importance in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a reliable avenue for the synthesis of functionalized cyclooctenes.[1]

This comprehensive guide focuses on the application of palladium-catalyzed cross-coupling reactions utilizing 1-cycloocten-1-ol and its acetate derivative as key building blocks. While 1-cycloocten-1-ol itself is generally not a direct substrate for these reactions, its conversion to the more reactive enol acetate (1-cyclooctenyl acetate) opens up a gateway to a wide array of synthetic transformations. This document provides an in-depth exploration of the mechanistic underpinnings, detailed experimental protocols, and practical insights for successfully employing 1-cyclooctenyl acetate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

From Inert Alcohol to Reactive Coupling Partner: The Role of the Acetate Leaving Group

The hydroxyl group of 1-cycloocten-1-ol is a poor leaving group, rendering the parent alcohol unreactive in typical palladium-catalyzed cross-coupling cycles. Conversion to the corresponding acetate ester transforms the oxygen into a competent leaving group, enabling the crucial oxidative addition step to a low-valent palladium catalyst. The acetate group, while less reactive than a triflate, offers a balance of stability for isolation and sufficient reactivity for many coupling reactions, making it an attractive and cost-effective choice.[2]

Core Cross-Coupling Methodologies for 1-Cyclooctenyl Acetate

This section details the theoretical and practical aspects of the most pertinent palladium-catalyzed cross-coupling reactions for the functionalization of 1-cyclooctenyl acetate.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide.[3] In the context of our substrate, it facilitates the synthesis of 1-aryl- or 1-vinyl-cyclooctenes.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[4] The cycle is initiated by the oxidative addition of the vinyl acetate to a Pd(0) complex, followed by transmetalation with an organoboron species and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1-Cyclooctenyl Acetate Vinyl-Pd(II)-OAc Cyclooctenyl-Pd(II)(OAc)L2 Oxidative_Addition->Vinyl-Pd(II)-OAc Transmetalation Transmetalation Vinyl-Pd(II)-OAc->Transmetalation Vinyl-Pd(II)-R Cyclooctenyl-Pd(II)(R)L2 Transmetalation->Vinyl-Pd(II)-R Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product 1-R-Cyclooctene Reductive_Elimination->Coupled_Product Boronate_Complex [R-B(OH)3]⁻ Boronate_Complex->Transmetalation Base Base (e.g., K2CO3) Base->Boronate_Complex activates R-B(OH)2

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-cyclooctenyl acetate with phenylboronic acid. Optimization may be required for different boronic acids.

Materials:

  • 1-Cyclooctenyl acetate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (10 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed tube, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add palladium(II) acetate, tricyclohexylphosphine, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the phenylboronic acid, 1-cyclooctenyl acetate, and anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-phenyl-1-cyclooctene.

ParameterRecommended ConditionNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often sufficient and more economical.
Ligand PCy₃, SPhos, XPhosBulky, electron-rich phosphine ligands are generally effective.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome.[6]
Solvent 1,4-Dioxane, Toluene, THFAnhydrous conditions are crucial for optimal results.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Typical Yields 60-90%Yields are substrate-dependent.
The Heck Reaction: Vinylation of the Cyclooctene Ring

The Heck reaction provides a powerful method for the formation of a new carbon-carbon bond between an unsaturated halide or triflate and an alkene.[5] In the case of 1-cyclooctenyl acetate, this reaction allows for the introduction of a vinyl group, leading to the formation of substituted 1,3-cyclooctadienes.

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the vinyl acetate to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst.[7]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1-Cyclooctenyl Acetate Vinyl-Pd(II)-OAc Cyclooctenyl-Pd(II)(OAc)L2 Oxidative_Addition->Vinyl-Pd(II)-OAc Migratory_Insertion Migratory Insertion Vinyl-Pd(II)-OAc->Migratory_Insertion Alkene Intermediate_Complex Pd(II) Intermediate Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 + H-Base⁺ + OAc⁻ Coupled_Product 1-Vinyl-Cyclooctene Derivative Beta_Hydride_Elimination->Coupled_Product Base Base (e.g., Et3N) Base->Beta_Hydride_Elimination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 1-Cyclooctenyl Triflate Vinyl-Pd(II)-OTf Cyclooctenyl-Pd(II)(OTf)L2 Oxidative_Addition->Vinyl-Pd(II)-OTf Transmetalation Transmetalation Vinyl-Pd(II)-OTf->Transmetalation Vinyl-Pd(II)-Alkyne Cyclooctenyl-Pd(II)(C≡CR)L2 Transmetalation->Vinyl-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product 1-Alkynyl-Cyclooctene Reductive_Elimination->Coupled_Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Terminal Alkyne Copper_Acetylide Copper(I) Acetylide Alkyne_Coordination->Copper_Acetylide Copper_Acetylide->Transmetalation Base Base (e.g., Et3N) Base->Alkyne_Coordination

Sources

Application

Application Note: 1-Cycloocten-1-ol, Acetate as a Robust Enolate Equivalent

[1] Abstract & Strategic Value In complex organic synthesis, the direct generation of enolates from ketones often suffers from issues of regioselectivity (kinetic vs. thermodynamic control) and self-condensation (aldol p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Value

In complex organic synthesis, the direct generation of enolates from ketones often suffers from issues of regioselectivity (kinetic vs. thermodynamic control) and self-condensation (aldol polymerization).[1] 1-Cycloocten-1-ol, acetate (CAS 14618-16-7) serves as a "trapped" or "masked" enolate.[1] It is a stable, neutral precursor that can be purified and stored, then activated on demand to regenerate the specific lithium enolate or engaged directly in transition-metal-catalyzed cross-couplings.[1]

This guide details the scalable synthesis of 1-cycloocten-1-ol, acetate from cyclooctanone and its subsequent application as a nucleophile in precision synthesis.[1]

Molecule Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 1-Cycloocten-1-yl acetateAlso: Cyclooctenyl acetate
CAS Number 14618-16-7
Formula

Molecular Weight 168.23 g/mol
Appearance Colorless liquidDistinctive ester-like odor
Stability Moisture sensitive (slow hydrolysis)Store under Argon/Nitrogen at 4°C
Solubility Soluble in THF, Et2O, HexaneDecomposes in protic solvents (MeOH, H2O)

Synthesis Protocol: Preparation of 1-Cycloocten-1-ol, Acetate

While enol acetates can be made using acetic anhydride and strong acids (e.g.,


), that method is hazardous and often yields "tars." The isopropenyl acetate transesterification  method is superior for safety, yield, and purity.
Reaction Scheme

[1]
Materials
  • Cyclooctanone: 12.6 g (100 mmol)[1]

  • Isopropenyl Acetate: 20.0 g (200 mmol, 2.0 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA):
    0.5 g (catalyst)[1]
  • Apparatus: Round-bottom flask, distillation head (fractional), heating mantle.[1]

Step-by-Step Procedure
  • Setup: Equip a dry 100 mL round-bottom flask with a short fractional distillation column and a distillation head.

  • Charging: Add cyclooctanone (12.6 g) and isopropenyl acetate (20.0 g). Add the

    
    -TSA catalyst (0.5 g).
    
  • Reaction: Heat the mixture gently. The reaction is driven by the removal of the lower-boiling byproduct, acetone (BP 56°C).[1]

  • Distillation (Acetone Removal): Collect the distillate coming over between 55–60°C. This is the acetone formed during the exchange.[1]

  • Completion: Once the head temperature rises significantly above 60°C (indicating acetone removal is complete), stop heating and allow the pot to cool.

  • Purification:

    • Switch to a vacuum distillation setup.[1][2]

    • First, remove excess isopropenyl acetate (BP ~97°C at atm, much lower under vacuum).

    • Distill the product 1-cycloocten-1-ol, acetate under reduced pressure (typically 10–15 mmHg).[1] Collect the main fraction (expected BP range 90–110°C at 15 mmHg, verify with refractive index or GC).[1]

  • Yield: Expected yield is 85–95%.[1]

Application 1: Regiospecific Generation of Lithium Enolates

This is the primary utility of enol acetates.[1] Unlike deprotonating a ketone with LDA (which relies on kinetic vs. thermodynamic control), cleaving an enol acetate with methyllithium (MeLi) generates the exact enolate corresponding to the double bond position, with no equilibration.

Mechanism

The reaction requires 2 equivalents of MeLi.[1][3]

  • Equiv 1: Attacks the acetate carbonyl, forming a tetrahedral intermediate that collapses to release the Lithium Enolate and Acetone.[1]

  • Equiv 2: Immediately reacts with the liberated Acetone to form Lithium tert-butoxide (

    
    ).[1][3]
    
Protocol
  • Preparation: Flame-dry a 250 mL flask and flush with Argon.

  • Solvent: Add 50 mL anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Substrate: Add 1-cycloocten-1-ol, acetate (1.68 g, 10 mmol).

  • Activation: Add Methyllithium (MeLi) solution (1.6 M in ether, 12.5 mL, 20 mmol ) dropwise via syringe.

    • Note: The solution may become slightly cloudy due to Li-enolate aggregation.[1]

  • Reaction Time: Stir at -78°C for 30–60 minutes. You now have a solution containing the specific lithium enolate of cyclooctanone and

    
    .[1]
    
  • Electrophile Trapping: Add your electrophile (e.g., Benzaldehyde, Alkyl Halide) slowly.[1]

  • Workup: Quench with saturated

    
    , extract with ether, and purify.
    

Application 2: Palladium-Catalyzed -Arylation[1]

Enol acetates are excellent substrates for Pd-catalyzed coupling because they prevent the poly-arylation often seen when using free ketones and bases.[1]

Protocol (Buchwald/Hartwig Type)
  • Catalyst Loading:

    
     (1 mol%) and ligand (e.g., BINAP or 
    
    
    
    , 2 mol%).[1]
  • Base: Tributyltin methoxide (

    
    ) is historically used to generate the tin enolate in situ, OR use weaker bases like 
    
    
    
    in toluene if using modern active catalysts.[1]
  • Coupling: React 1-cycloocten-1-ol, acetate with an Aryl Bromide (

    
    ) in Toluene at 80–100°C.
    
  • Result: Formation of

    
    -aryl cyclooctanone.
    

Visualization of Workflows

G cluster_0 Synthesis Phase cluster_1 Activation Phase Ketone Cyclooctanone EnolAc 1-Cycloocten-1-ol, Acetate (Masked Enolate) Ketone->EnolAc p-TSA, Δ (-Acetone) IsoAc Isopropenyl Acetate IsoAc->EnolAc LiEnolate Lithium Enolate (Regiospecific) EnolAc->LiEnolate Path A: Chemical Unmasking AlphaAryl α-Aryl Ketone EnolAc->AlphaAryl Path B: Metal Catalysis MeLi MeLi (2 equiv) -78°C, THF MeLi->LiEnolate AldolProd Aldol/Alkylation Product LiEnolate->AldolProd + Electrophile (E+) PdCat Pd(0) / Ar-Br Cross-Coupling PdCat->AlphaAryl

Caption: Figure 1. Dual-pathway utility of 1-cycloocten-1-ol acetate: Synthesis via transesterification and activation via MeLi (Path A) or Pd-Catalysis (Path B).[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete removal of acetone.[1]Ensure the distillation head temperature stays low (55-60°C) during the reaction to drive equilibrium.
Hydrolysis (Reversion to Ketone) Moisture in storage or reagents.[1]Store enol acetate over molecular sieves.[1] Ensure THF is anhydrous.
Tertiary Alcohol Byproduct Insufficient MeLi (only 1 equiv used).[1][3]You must use 2.0–2.1 equivalents of MeLi.[1] The first equivalent generates acetone, which consumes the second.
Poly-alkylation Temperature too high during activation.[1]Maintain -78°C strictly during MeLi addition to prevent enolate equilibration.

References

  • Synthesis of Enol Acetates: Hagemeyer, H. J.; Hull, D. C. "The Reaction of Isopropenyl Acetate with Carboxylic Acids and Ketones." Industrial & Engineering Chemistry, 1949 , 41(12), 2920–2924.

  • MeLi Activation Protocol: House, H. O.; Trost, B. M. "The Chemistry of Carbanions. IX. The Reaction of Enol Acetates with Methyllithium." The Journal of Organic Chemistry, 1965 , 30(8), 2502–2512.

  • Palladium Catalyzed Arylation: Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003 , 36(4), 234–245.

  • General Enolate Chemistry: "Synthesis of Enols and Enolates." Chemistry LibreTexts.

Sources

Method

Application Notes and Protocols: Efficient Hydrolysis of 1-Cycloocten-1-ol, Acetate to Cyclooctanone

Introduction: The Strategic Importance of Enol Acetate Hydrolysis in Synthesis In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Enol acetates serve as versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Enol Acetate Hydrolysis in Synthesis

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Enol acetates serve as versatile synthetic intermediates, acting as protected forms of ketones and enolates. The hydrolysis of an enol acetate to its corresponding ketone is a fundamental transformation with wide-ranging applications in the synthesis of natural products, pharmaceuticals, and other complex molecular architectures. This application note provides a comprehensive guide to the efficient hydrolysis of 1-cycloocten-1-ol, acetate to cyclooctanone, a key building block in the synthesis of various macrocyclic compounds.[1] We will delve into the mechanistic underpinnings of both acid- and base-catalyzed pathways, offer detailed, field-proven protocols, and provide insights into the rationale behind experimental design to ensure robust and reproducible outcomes.

Mechanistic Insights: A Tale of Two Pathways

The conversion of 1-cycloocten-1-ol, acetate to cyclooctanone can be effectively achieved under either acidic or basic conditions. The choice of catalyst dictates the reaction mechanism and can influence reaction rates and substrate compatibility.

Acid-Catalyzed Hydrolysis: A Proton-Driven Cascade

Under acidic conditions, the hydrolysis proceeds through a proton-driven cascade. The reaction is initiated by the protonation of the carbonyl oxygen of the acetate group, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the enol, which rapidly tautomerizes to the more stable keto form, cyclooctanone.

Acid_Catalyzed_Hydrolysis Start 1-Cycloocten-1-ol, acetate Protonation Protonated Enol Acetate Start->Protonation + H+ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + H2O Proton_Transfer Protonated Hemiacetal Nucleophilic_Attack->Proton_Transfer Proton Transfer Elimination Enol + Acetic Acid Proton_Transfer->Elimination - H+ Tautomerization Cyclooctanone Elimination->Tautomerization Keto-Enol Tautomerization Base_Catalyzed_Hydrolysis Start 1-Cycloocten-1-ol, acetate Nucleophilic_Attack Tetrahedral Intermediate Start->Nucleophilic_Attack + OH- Elimination Cyclooctanone Enolate + Acetic Acid Nucleophilic_Attack->Elimination Elimination Protonation Cyclooctanone Elimination->Protonation + H2O Acid_Base Acetate Elimination->Acid_Base + OH-

Figure 2: Base-Catalyzed Hydrolysis Workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is advantageous when dealing with substrates that may be sensitive to strong bases. The use of a catalytic amount of strong acid ensures efficient conversion.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Cycloocten-1-ol, acetate≥97%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Diethyl EtherAnhydrousCommercially Available
Anhydrous Magnesium SulfateLaboratory GradeCommercially Available

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-cycloocten-1-ol, acetate (5.0 g, 29.7 mmol) in tetrahydrofuran (50 mL).

  • Acid Addition: To the stirred solution, add 5 mL of a 1 M aqueous hydrochloric acid solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product can be purified by vacuum distillation to afford pure cyclooctanone. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare with known literature data.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol is often faster and proceeds under milder temperature conditions. It is particularly useful for large-scale syntheses where cost and energy efficiency are critical.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Cycloocten-1-ol, acetate≥97%Commercially Available
MethanolReagent GradeCommercially Available
Sodium HydroxidePellets, ≥97%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Anhydrous Sodium SulfateLaboratory GradeCommercially Available

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-cycloocten-1-ol, acetate (5.0 g, 29.7 mmol) in methanol (100 mL).

  • Base Addition: Prepare a 2 M aqueous solution of sodium hydroxide. Add 30 mL of this solution to the stirred solution of the enol acetate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The hydrolysis is typically rapid and can be monitored by TLC or GC-MS. The reaction is usually complete within 1-2 hours.

  • Workup: Once the reaction is complete, most of the methanol is removed under reduced pressure.

  • Extraction: Add 100 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution on a rotary evaporator to yield crude cyclooctanone.

  • Purification and Characterization: Purify the product by vacuum distillation. Confirm the identity and purity of the cyclooctanone by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Base-Catalyzed
Catalyst 1 M Hydrochloric Acid2 M Sodium Hydroxide
Solvent Tetrahydrofuran (THF)Methanol/Water
Temperature Reflux (~66 °C)Room Temperature
Reaction Time 2-4 hours1-2 hours
Typical Yield > 90%> 95%

Expertise & Experience: Causality Behind Experimental Choices

  • Solvent Selection: In the acid-catalyzed protocol, THF is chosen for its ability to dissolve both the nonpolar substrate and the aqueous acid, creating a homogenous reaction mixture. For the base-catalyzed reaction, a mixture of methanol and water is used. Methanol ensures the solubility of the enol acetate, while water is the solvent for the sodium hydroxide and the nucleophile in the reaction.

  • Catalyst Choice: Catalytic amounts of strong acid are sufficient to facilitate the hydrolysis without promoting significant side reactions. In the base-catalyzed protocol, a stoichiometric amount of sodium hydroxide is used to ensure complete saponification of the ester, driving the reaction to completion.

  • Workup Procedure: The neutralization step in the acid-catalyzed protocol is crucial to prevent any acid-mediated degradation of the product during workup. In the base-catalyzed workup, washing with water and brine removes any remaining base and water-soluble byproducts.

  • Purification: Vacuum distillation is the method of choice for purifying cyclooctanone, which has a relatively high boiling point, allowing for efficient separation from any non-volatile impurities.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of the reaction is monitored by reliable analytical techniques such as TLC or GC-MS, ensuring that the reaction is allowed to proceed to completion. The purification step, vacuum distillation, provides a product with a defined boiling point, which is a key physical constant for cyclooctanone. Finally, the comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, and IR) provides unambiguous confirmation of the product's identity and purity, leaving no room for ambiguity.

References

  • Organic Syntheses. (n.d.). 1-Acetylcyclohexene. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1967). The acylation of cyclooctene and 1,5-cyclooctadiene.
  • Sciencemadness Discussion Board. (2014). Using the Acetone enolate from Sodium Hydroxide. Retrieved from [Link]

  • SAGE Publications Inc. (n.d.). A Selective Catalytic Method of Enol-acetylation under Microwave Irradiation.
  • Organic Syntheses. (n.d.). trans-CYCLOOCTENE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda.
  • Sci-Hub. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide.
  • National Institutes of Health. (n.d.). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Retrieved from [Link]

  • Wikipedia. (n.d.). Macrocycle. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the HPLC Analysis of 1-Cycloocten-1-ol, acetate

Abstract This application note provides a detailed protocol for the analysis of 1-Cycloocten-1-ol, acetate using High-Performance Liquid Chromatography (HPLC). It covers both achiral (reverse-phase) and chiral separation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the analysis of 1-Cycloocten-1-ol, acetate using High-Performance Liquid Chromatography (HPLC). It covers both achiral (reverse-phase) and chiral separation methodologies, offering a foundational approach for researchers, scientists, and professionals in drug development. The protocols are designed to be a starting point for method development and can be adapted based on specific analytical requirements. This guide emphasizes the rationale behind experimental choices to ensure robust and reliable results.

Introduction

1-Cycloocten-1-ol, acetate is an organic molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents or fragrances. As with any compound intended for these applications, a reliable analytical method to determine its purity, stability, and enantiomeric composition is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of such compounds.[1][2]

This document outlines a systematic approach to developing an HPLC method for 1-Cycloocten-1-ol, acetate. We will first explore a reverse-phase HPLC (RP-HPLC) method for general purity analysis and then discuss a chiral separation method to resolve its potential enantiomers. The principles discussed herein are broadly applicable to other cyclic and allylic acetates.

Physicochemical Properties of 1-Cycloocten-1-ol, acetate

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[3] While specific experimental data for 1-Cycloocten-1-ol, acetate is not widely available, we can infer its characteristics from similar structures like octen-1-ol acetate and 4-cycloocten-1-ol.[4][5][6]

  • Structure: 1-Cycloocten-1-ol, acetate possesses a C10H16O2 molecular formula. The molecule contains a cyclooctene ring with an acetate group attached to a carbon atom involved in the double bond (an enol ester).

  • Polarity: The presence of the ester group provides some polarity, but the eight-carbon ring makes the molecule predominantly non-polar. This suggests good retention on a non-polar stationary phase in RP-HPLC.

  • Solubility: It is expected to have low water solubility and be freely soluble in organic solvents like acetonitrile, methanol, and isopropanol.[4]

  • UV Absorbance: The molecule lacks a strong chromophore. The carbon-carbon double bond and the carbonyl group of the ester will have weak UV absorbance at low wavelengths (around 200-210 nm). This is a critical consideration for detector selection.

  • Chirality: The stereochemistry at the C1 position and the potential for cis/trans isomers of the double bond within the eight-membered ring means that 1-Cycloocten-1-ol, acetate can exist as enantiomers and/or diastereomers. Chiral separation is therefore an important aspect of its analysis.[7][8]

Part A: Achiral Analysis by Reverse-Phase HPLC

This section details a method for determining the purity of 1-Cycloocten-1-ol, acetate.

Rationale for Method Development

The goal is to develop a simple, robust RP-HPLC method. A C18 stationary phase is a common starting point for non-polar to moderately polar compounds due to its versatility.[3] The mobile phase will consist of a mixture of water and an organic solvent, typically acetonitrile or methanol, to elute the analyte from the column. Given the non-polar nature of the analyte, a high percentage of organic solvent is anticipated.

Due to the weak UV absorbance, a UV detector set to a low wavelength (e.g., 205 nm) is proposed. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector could be employed, especially if the mobile phase composition is constant (isocratic).[9]

Materials and Reagents
  • 1-Cycloocten-1-ol, acetate standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (for sample preparation)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic: 70:30 (v/v) Acetonitrile:Water (start)
Gradient: (for optimization)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 205 nm
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of acetonitrile with 300 mL of water. Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 1-Cycloocten-1-ol, acetate standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in methanol to a concentration similar to the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Expected Results and Optimization

A single, sharp peak should be observed for the pure standard. The retention time will depend on the exact mobile phase composition. If the peak elutes too early (< 2 minutes), decrease the percentage of acetonitrile. If it elutes too late (> 8 minutes), increase the percentage of acetonitrile. A gradient elution from 50% to 90% acetonitrile over 10 minutes can be used to screen for impurities with different polarities.

Part B: Chiral Separation

The resolution of enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct pharmacological activities.[7] Chiral HPLC is a powerful technique for this purpose.[7][10]

Rationale for Chiral Method Development

Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are versatile and widely used.[11][12] The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector.[12]

Normal-phase chromatography, using a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is often the preferred mode for chiral separations on polysaccharide-based CSPs.[11]

Materials and Reagents
  • Racemic 1-Cycloocten-1-ol, acetate

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Shimadzu Nexera UC or equivalent
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Elution Mode Isocratic
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detector UV-Vis DAD at 210 nm
Injection Volume 5 µL
Run Time 20 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of isopropanol. Degas the solution.

  • Sample Preparation: Dissolve the racemic 1-Cycloocten-1-ol, acetate in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Equilibration: Equilibrate the chiral column with the mobile phase for at least 1 hour at a reduced flow rate (e.g., 0.5 mL/min) before increasing to the analytical flow rate.

  • Analysis: Inject the racemic sample and record the chromatogram.

Expected Results and Optimization

If the enantiomers are resolved, two peaks with equal area should be observed. The resolution can be optimized by adjusting the ratio of hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times and may reduce resolution. Conversely, decreasing the isopropanol content will increase retention and may improve separation. The choice of alcohol (isopropanol vs. ethanol) can also significantly impact selectivity.

Visualizations

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution & Filtration Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column Column (C18 or Chiral) Injector->Column Detector Detector (UV/DAD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for HPLC analysis of 1-Cycloocten-1-ol, acetate.

Troubleshooting

IssuePossible CauseSuggested Solution
No Peak No injection; Detector issue; Compound not elutingCheck injection volume and syringe; Verify detector is on and at the correct wavelength; Use a stronger mobile phase (e.g., 100% Acetonitrile).
Broad Peaks Column contamination; Column degradation; High dead volumeFlush the column; Replace the column; Check and tighten all fittings.
Split Peaks Column void; Sample solvent incompatible with mobile phaseReplace the column; Dissolve the sample in the mobile phase.
Poor Chiral Resolution Incorrect mobile phase; Wrong chiral stationary phaseOptimize the hexane/IPA ratio; Try a different alcohol modifier (e.g., ethanol); Screen other chiral columns.
Baseline Drift Column not equilibrated; Mobile phase composition changing; Temperature fluctuationsAllow for longer equilibration time; Ensure mobile phase is well-mixed and degassed; Use a column oven to maintain a constant temperature.

Conclusion

This application note provides robust starting methods for both the achiral and chiral analysis of 1-Cycloocten-1-ol, acetate by HPLC. The reverse-phase method is suitable for purity determination and quality control, while the normal-phase chiral method allows for the crucial separation of enantiomers. The provided protocols, along with the troubleshooting guide, should serve as a comprehensive resource for researchers and scientists working with this and structurally related molecules. Further method validation according to ICH guidelines would be required for use in a regulated environment.

References

  • SIELC Technologies. (n.d.). Separation of Cyclooctyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). A review on method development by hplc. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 323-328.
  • Patel, R., & Singh, M. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 19(2), 229-242.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021).
  • Reddy, L. H., et al. (2013). Generation of molecular complexity from cyclooctatetraene: preparation of optically active protected aminocycloheptitols and bicyclo[4.2.1]nonadienes. Chemistry, 19(7), 2330-6.
  • FooDB. (n.d.). Showing Compound Octen-1-ol acetate (FDB006277). Retrieved from [Link]

  • PubChem. (n.d.). 4-Cycloocten-1-ol. Retrieved from [Link]

  • ResearchGate. (2011).
  • Phenomenex. (n.d.).
  • MDPI. (2020).
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • PubChem. (n.d.). 1-Acetylcyclooctene. Retrieved from [Link]

  • MDPI. (2019).
  • PubChem. (n.d.). Octen-1-ol acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Cyclohexen-1-ol, acetate (CAS 10437-78-2). Retrieved from [Link]

  • ChemRxiv. (2020). 1-(Aminomethyl)-Trans-Cyclooct-4-Ene, a New TCO Derivative for Target Visualization and Target Engagement Measurement in Cells.
  • Agilent. (2011). Characterization of Pharmaceutical Polymers by HPLC and GPC.
  • The Good Scents Company. (n.d.). (Z)-3-octen-1-ol. Retrieved from [Link]

  • University of Helsinki Research Portal. (2021). Chromatographic analysis of 1,5-diazabicyclo[4.3.

Sources

Method

Application Note: Advanced Functionalization of Eight-Membered Rings Using 1-Cycloocten-1-ol, Acetate

Executive Summary The synthesis and functionalization of eight-membered rings (cyclooctanoids) present unique challenges in organic chemistry due to transannular strain and conformational mobility .[1] Standard enolate a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and functionalization of eight-membered rings (cyclooctanoids) present unique challenges in organic chemistry due to transannular strain and conformational mobility .[1] Standard enolate alkylation or oxidation strategies often fail with cyclooctanone, leading to poly-functionalization or ring contraction.[1]

1-Cycloocten-1-ol, acetate (1-acetoxycyclooctene) serves as a critical "masked enolate" scaffold.[1] It locks the regiochemistry of the double bond, allowing for precise, high-yield functionalization at the


-position.[1] This application note details the protocols for synthesizing this reagent and utilizing it to access 

-hydroxy and

-alkyl cyclooctanones—key intermediates in the synthesis of terpene natural products and medium-ring pharmaceutical cores.[1]

Technical Background: The Medium-Ring Challenge

The Problem: Transannular Strain

Eight-membered rings suffer from significant non-bonded interactions between atoms across the ring (transannular strain).[1] In cyclooctanone, the carbonyl carbon (


) relieves some strain, but generating a naked enolate (

) reintroduces conformational flexibility that often favors transannular hydride shifts or aldol-like polymerizations over the desired reaction.[1]
The Solution: Enol Acetate Locking

Converting cyclooctanone to 1-acetoxycyclooctene creates a stable, neutral enol equivalent.[1]

  • Regiocontrol: The double bond is fixed.[1]

  • Reactivity: The electron-rich alkene reacts selectively with electrophiles (oxidants, electrophilic halogens) or radical species.[1]

  • Stereocontrol: The conformation of the cyclooctene ring directs incoming reagents to the peripheral face, often yielding high diastereoselectivity.

Experimental Protocols

Protocol A: Synthesis of 1-Cycloocten-1-ol, Acetate

A robust method for large-scale preparation using isopropenyl acetate under acid catalysis.[1]

Reagents:

  • Cyclooctanone (1.0 equiv)[1][2]

  • Isopropenyl acetate (2.0 - 3.0 equiv)[1][2]

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA) (0.05 equiv)[1]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a distillation head and a heating mantle.

  • Mixing: Charge the flask with cyclooctanone and isopropenyl acetate. Add

    
    -TSA.[1][3]
    
  • Reaction: Heat the mixture slowly to reflux. Acetone is generated as a byproduct.[1]

  • Distillation: Adjust the temperature to distill off the acetone (bp 56 °C) as it forms. This drives the equilibrium forward (Le Chatelier’s principle).[1]

  • Monitoring: Continue heating until acetone evolution ceases (typically 4–8 hours).

    • Self-Validation: Check reaction progress via TLC (SiO2, Hexane/EtOAc) or GC-MS.[1] The disappearance of the ketone peak is the endpoint.

  • Workup: Cool the mixture to room temperature. Neutralize the acid catalyst with solid

    
     or a few drops of triethylamine.
    
  • Purification: Remove excess isopropenyl acetate under reduced pressure. Distill the residue under high vacuum (approx. 0.1 mmHg) to obtain 1-acetoxycyclooctene as a clear, colorless oil.[1]

Yield: Typically 85–95%.[1] Storage: Store at 4°C under argon. Stable for months if acid-free.[1]

Protocol B: -Hydroxylation (Modified Rubottom Oxidation)

This protocol converts the enol acetate into an


-hydroxy ketone, a motif common in taxol-like natural products.[1]

Reagents:

  • 1-Cycloocten-1-ol, acetate (1.0 equiv)[1]

  • 
    -Chloroperbenzoic acid (
    
    
    
    -CPBA) (1.2 equiv)[1]
  • Solvent: Dichloromethane (DCM) or Hexanes[1]

  • Workup: Aqueous

    
    , dilute 
    
    
    

Step-by-Step Procedure:

  • Epoxidation: Dissolve 1-acetoxycyclooctene in DCM at 0°C. Add

    
    -CPBA portion-wise over 15 minutes.
    
    • Mechanism:[3][4][5][6][7][8][9][10][11] The electron-rich double bond undergoes epoxidation to form the 1-acetoxy-1,2-epoxycyclooctane intermediate.[1]

  • Rearrangement: Allow the reaction to warm to room temperature. The epoxide is unstable and may spontaneously rearrange.[1] If not, treat with a mild acid catalyst (or simply during the acidic workup) to trigger the rearrangement.

  • Hydrolysis: The rearrangement yields an

    
    -acetoxy ketone or an 
    
    
    
    -hydroxy ketone depending on conditions.[1] To ensure the
    
    
    -hydroxy product, treat the crude mixture with dilute aqueous HCl/MeOH for 1 hour.[1]
  • Extraction: Wash with saturated

    
     (to quench peroxides) and 
    
    
    
    .[1] Extract with DCM.[1][3][9]
  • Purification: Flash column chromatography (Hexane/EtOAc).

Outcome: 2-Hydroxycyclooctanone.[1] Key Insight: This avoids the over-oxidation often seen when oxidizing cyclooctanone directly with hypervalent iodine.[1]

Protocol C: Radical -Alkylation

Overcoming steric hindrance in 8-membered rings using radical chemistry.

Reagents:

  • 1-Cycloocten-1-ol, acetate (1.0 equiv)[1]

  • Alkyl Iodide (R-I) (1.5 equiv)[1]

  • Tributyltin hydride (

    
    ) (1.2 equiv) & AIBN (cat.)[1]
    
  • Green Alternative: Visible light photoredox catalyst (e.g.,

    
    ) + Alkyl Bromide.[1]
    

Procedure (Tin-Free Photochemical Method):

  • Dissolve 1-acetoxycyclooctene and the alkyl bromide in Acetonitrile.

  • Add the photocatalyst (1 mol%).[1]

  • Irradiate with Blue LED (450 nm) at room temperature for 12 hours.

  • Mechanism: The alkyl radical adds to the

    
    -position of the enol acetate.[1] The resulting radical intermediate undergoes oxidation/elimination to regenerate the carbonyl, effectively installing the alkyl group at the 
    
    
    
    -position.[1]

Data Summary & Comparison

ParameterDirect Enolate AlkylationEnol Acetate Route (This Protocol)
Regioselectivity Poor (Mixture of mono/di-alkyl)Excellent (Locked by double bond)
Poly-alkylation Common side reactionSuppressed (Stepwise mechanism)
Transannular Side Reactions High risk (Hydride shifts)Low risk (Neutral conditions)
Typical Yield 30–50%75–90%
Purification Difficult (Complex mixtures)Simple (Distinct Rf values)

Pathway Visualization

The following diagram illustrates the central role of 1-acetoxycyclooctene in accessing diverse functionalized eight-membered rings.

G Cyclooctanone Cyclooctanone (Starting Material) EnolAcetate 1-Cycloocten-1-ol, acetate (The Reagent) Cyclooctanone->EnolAcetate Isopropenyl Acetate p-TSA, reflux Epoxide Intermediate Epoxide EnolAcetate->Epoxide m-CPBA (Rubottom Cond.) AlphaAlkyl 2-Alkylcyclooctanone (Alpha-Alkylation) EnolAcetate->AlphaAlkyl R-Br, Photocatalyst (Radical Addition) AlphaHydroxy 2-Hydroxycyclooctanone (Alpha-Hydroxylation) Epoxide->AlphaHydroxy H3O+ Hydrolysis

Caption: Divergent synthesis pathways from Cyclooctanone via the Enol Acetate "Locking" strategy.

References

  • Rubottom, G. M., et al. (1974).[1] "Preparation of

    
    -hydroxy ketones via the oxidation of enol silyl ethers/esters." Journal of Organic Chemistry. Link[1]
    
  • Sheng, J., et al. (2007).[1] "An Efficient Method for the

    
    -Acetoxylation of Ketones." Synthesis. Link
    
  • Ochiai, M., et al. (2005).[1] "Iodobenzene-Catalyzed

    
    -Acetoxylation of Ketones." Journal of the American Chemical Society.[1][6] Link[1]
    
  • Lévesque, F., & Seeberger, P. H. (2012).[1] "Continuous-Flow Synthesis of the Anti-Malaria Drug Artemisinin." (Demonstrating enol ether oxidation utility in complex rings). Angewandte Chemie. Link[1]

  • PubChem. (2023).[1] "1-Cycloocten-1-ol, acetate Compound Summary." National Library of Medicine.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the formation of 1-Cycloocten-1-ol, acetate

Topic: Troubleshooting Common Side Reactions in the Formation of 1-Cycloocten-1-ol, acetate Ticket ID: CHEM-SUP-C8-EA Support Tier: Level 3 (Senior Application Scientist)[1] Core Directive & Introduction User Context: Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in the Formation of 1-Cycloocten-1-ol, acetate Ticket ID: CHEM-SUP-C8-EA Support Tier: Level 3 (Senior Application Scientist)[1]

Core Directive & Introduction

User Context: You are likely attempting to synthesize 1-cycloocten-1-ol, acetate (also known as 1-acetoxycyclooctene) to use as a trapped enol equivalent for subsequent reactions (e.g., cycloadditions, cross-coupling) or as a fragrance ingredient.[1]

The Challenge: While enol acetylation is routine for cyclohexanones, cyclooctanone presents unique challenges due to "medium-ring" effects (Prelog strain). The flexibility of the C8 ring and transannular interactions often lead to non-standard side reactions that do not occur in C5 or C6 systems.

This guide prioritizes the Isopropenyl Acetate method (transesterification) as the "Golden Path" because it minimizes the most common failure mode: C-acylation .

The "Golden Path" Protocol (Baseline)

Before troubleshooting, verify you are following the thermodynamically controlled transesterification route. This is the industry standard for high purity.

Method: Acid-Catalyzed Transesterification with Isopropenyl Acetate.[1]

  • Reagents: Cyclooctanone (1.0 eq), Isopropenyl Acetate (2.0–3.0 eq),

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, 0.05 eq).
  • Setup: Flask fitted with a fractionating column and a variable reflux head.

  • Process: Reflux the mixture. Isopropenyl acetate (

    
     97°C) reacts with the ketone.[2] The byproduct is acetone  (
    
    
    
    56°C).
  • Critical Step: Continuously distill off the acetone to drive the equilibrium forward (Le Chatelier’s principle).

  • Workup: Neutralize acid before concentration to prevent hydrolysis.

Troubleshooting Dashboard

Ticket #001: Formation of C-Acylated Impurity (2-Acetylcyclooctanone)

Symptom: NMR shows a doublet at


 2.1-2.3 ppm (acetyl methyl) and a methine proton, indicating a 

-diketone structure rather than the desired vinyl signal.[1] Severity: Critical (Irreversible byproduct).[1][3]

Root Cause: Enolates are ambident nucleophiles (reacting at either C or O).[1]

  • Hard/Soft Acid-Base (HSAB) Mismatch: If you used acetic anhydride with a strong Lewis acid or a base (like LDA), the "hard" acetyl cation prefers the "hard" carbon center of the enolate.

  • Thermodynamic Control Failure: Under equilibrium conditions (acid catalysis), O-acylation is favored.[1] Under kinetic conditions (base catalysis), C-acylation is often competitive or dominant.[1]

Resolution:

  • Switch Reagents: Abandon Acetic Anhydride/Base methods. Switch to Isopropenyl Acetate/p-TsOH . The isopropenyl ester acts as a "soft" acyl donor, heavily favoring the Oxygen center.

  • Acid Choice: If using acetic anhydride, ensure a protic acid catalyst (

    
    -TsOH or 
    
    
    
    ) is used, not a Lewis acid like
    
    
    , which can coordinate to the carbonyl and favor C-attack.
Ticket #002: "Disappearing Product" (Hydrolysis)

Symptom: GC/TLC shows high conversion during reaction, but crude yield drops significantly after workup. The starting material (Cyclooctanone) reappears. Severity: High (Process Error).[1][4]

Root Cause: Enol acetates are essentially "masked enols."[1] They are extremely susceptible to acid-catalyzed hydrolysis, which reverts them to the ketone and acetic acid.[1]

  • Mechanism: Trace acid + atmospheric moisture during workup

    
     protonation of the enol double bond 
    
    
    
    nucleophilic attack by water.

Resolution:

  • The "Bone Dry" Rule: All glassware must be flame-dried.[1]

  • Quench Protocol: You must neutralize the acid catalyst (e.g., add Sodium Acetate or Pyridine) before any aqueous workup or rotary evaporation. Even trace

    
    -TsOH left during concentration will hydrolyze the product using moisture from the air.[1]
    
  • Storage: Store over activated molecular sieves (4Å) with a trace of

    
    .
    
Ticket #003: Transannular Side Products (The "C8 Curse")

Symptom: Unexplained peaks in GC/NMR; formation of bicyclic compounds or bridged ethers. Severity: Moderate (Specific to Medium Rings).[1]

Root Cause: Cyclooctane rings suffer from transannular strain.[1][3] Protons on C-5 are spatially close to C-1.[1]

  • Hydride Shifts: Under strong acidic conditions (especially if heated too long), a 1,5-hydride shift can occur, creating a cation across the ring, leading to bicyclic isomers (e.g., pentalene derivatives).

Resolution:

  • Limit Thermal History: Do not reflux longer than necessary. Monitor acetone removal efficiently.[1]

  • Lower Acid Loading: Reduce

    
    -TsOH to 0.01 eq if conversion is reasonable.
    

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Competition

This diagram illustrates the divergence between the desired O-acylation and the parasitic C-acylation/Hydrolysis pathways.[1]

ReactionPathways Start Cyclooctanone Enol Enol Intermediate (Transient) Start->Enol Acid Cat. (H+) Product 1-Cycloocten-1-ol, acetate (Target: O-Acyl) Enol->Product Isopropenyl Acetate (Soft Electrophile) Side_C 2-Acetylcyclooctanone (Impurity: C-Acyl) Enol->Side_C Ac2O / Strong Base (Hard Electrophile) Side_Hydro Hydrolysis (Reversion) Product->Side_Hydro H2O / H+ (Workup Error) Side_Hydro->Start

Caption: Pathway divergence showing the critical role of electrophile "hardness" in avoiding C-acylation.

Diagram 2: Troubleshooting Logic Tree

A decision support workflow for identifying the cause of low yields.

Troubleshooting Start Low Yield / Impurity Detected CheckNMR Check 1H NMR Start->CheckNMR Decision1 Doublet @ 2.1 ppm? CheckNMR->Decision1 Decision2 Only SM (Cyclooctanone)? Decision1->Decision2 No ResultC Issue: C-Acylation Fix: Switch to Isopropenyl Acetate Decision1->ResultC Yes ResultH Issue: Hydrolysis Fix: Neutralize acid before workup Decision2->ResultH Yes ResultT Issue: Transannular/Oligomer Fix: Reduce Temp/Acid conc. Decision2->ResultT No (Complex peaks)

Caption: Diagnostic logic for isolating the root cause of reaction failure based on NMR signatures.

Summary Data Table

ParameterO-Acylation (Target)C-Acylation (Side Reaction)Hydrolysis (Failure)
Reagent System Isopropenyl Acetate /

-TsOH
Acetic Anhydride / Base / Lewis AcidAqueous Workup w/ Residual Acid
Control Type ThermodynamicKinetic / Hard-Hard InteractionEquilibrium Reversion
Key NMR Signal Vinyl proton (

5.4-5.6 ppm, t)
Methyl doublet (

2.1 ppm)
Loss of vinyl signal
Prevention Continuous acetone removalAvoid strong bases; use soft acyl donorsQuench acid with Pyridine/NaOAc

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid instead of p-TsOH? A: Yes, concentrated


 is historically used, but 

-TsOH is preferred in modern applications.[1]

-TsOH is easier to handle (solid), less oxidizing, and less likely to cause the "tarring" (polymerization) associated with strong mineral acids and cyclooctanone.

Q: Why does my product smell like "potatoes" or "earth"? A: Pure 1-cycloocten-1-ol acetate has a mild, fruity/herbal odor.[1] A strong earthy potato smell usually indicates the presence of Cyclooct-4-en-1-one or similar oxidation byproducts, or trace starting material.[1]

Q: Is the product stable on silica gel? A: Generally, no . Silica gel is slightly acidic.[1] If you must purify by chromatography, treat the silica with 1% Triethylamine (TEA) in hexane to neutralize it. Otherwise, the enol acetate will hydrolyze on the column. Distillation is the preferred purification method.

References

  • Organic Syntheses , Coll.[1] Vol. 3, p.231 (1955); Vol. 29, p.24 (1949). Isopropenyl Acetate.[1][2] (Source for the general transesterification methodology). Link

  • Organic Syntheses , Coll. Vol. 6, p.560 (1988). Enol Acetylation of Ketones. (Specific protocols for acid-catalyzed enol acetate formation). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][3] (Authoritative source on Enolate Ambident Reactivity and C- vs O-acylation mechanisms). Link

  • Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society. (Foundational text on the specific risks of C8 ring chemistry). Link

Sources

Optimization

Technical Support Center: Purification of 1-Cycloocten-1-ol, acetate

Welcome to the technical support center for the synthesis and purification of 1-Cycloocten-1-ol, acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Cycloocten-1-ol, acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Introduction: The Challenge of Purity

1-Cycloocten-1-ol, acetate is typically synthesized via the acetylation of 1-Cycloocten-1-ol. While the reaction itself is often straightforward, achieving high purity of the final product requires a systematic approach to remove unreacted starting materials, catalysts, and byproducts. The structural similarity between the starting alcohol and the final ester product presents a common purification challenge. This guide provides a logical framework for isolating the target molecule with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 1-Cycloocten-1-ol, acetate in a practical question-and-answer format.

Q1: My crude product has a strong vinegar smell and my NMR spectrum shows a sharp singlet around 2.1 ppm. How do I remove the residual acetic acid?

A1: This is the most common impurity, arising from the use of acetic anhydride or acetyl chloride as the acetylating agent. Acetic acid is highly water-soluble and can be easily removed with a liquid-liquid extraction procedure.[1][2][3]

  • Root Cause: Excess acetylating reagent hydrolyzes during the reaction or workup, forming acetic acid. Pyridine or other amine bases used as catalysts can also be present as their acetate salts.

  • Solution: Perform an aqueous wash with a mild base. Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] The bicarbonate will deprotonate the acetic acid to form sodium acetate, which is highly soluble in the aqueous layer and will be removed.

  • Expert Tip: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas, which can cause a pressure buildup. Continue washing until the aqueous layer is no longer acidic (test with pH paper) or until gas evolution ceases. Avoid using strong bases like sodium hydroxide (NaOH), as they can saponify (hydrolyze) your desired ester product.[1]

Q2: TLC analysis of my crude product shows two close spots. I suspect one is unreacted 1-Cycloocten-1-ol. How can I separate it from my desired acetate product?

A2: The key to separating the starting alcohol from the product ester is to exploit their difference in polarity. The hydroxyl group (-OH) of the alcohol is significantly more polar than the acetate group (-OAc) of the ester. This difference is ideal for separation by silica gel column chromatography.[6][7]

  • Principle: Silica gel is a highly polar stationary phase. More polar compounds (like the alcohol) will adhere more strongly to the silica and elute more slowly. The less polar ester will travel through the column faster.[8]

  • Solution: Use flash column chromatography with a non-polar solvent system. A mixture of hexanes and ethyl acetate is an excellent choice. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity if necessary. The 1-Cycloocten-1-ol, acetate will elute before the more polar 1-Cycloocten-1-ol.

  • Workflow:

    • Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3 for your product spot.

    • Pack a silica gel column.

    • Load your crude product onto the column.

    • Elute with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[9]

Q3: I encountered a persistent emulsion during the aqueous workup. How can I resolve this?

A3: Emulsions are colloidal suspensions of one liquid in another and are common in extractions, especially when fine particulate matter is present or if the solution has been shaken too vigorously.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.[1]

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q4: My final product appears pure by NMR, but the yield is very low. Where could I be losing my product?

A4: Product loss can occur at multiple stages of the purification process. A systematic review of your procedure is necessary.

  • Potential Causes & Solutions:

    • Incomplete Extraction: Ensure you are performing multiple extractions (e.g., 3x with the organic solvent) from the aqueous layer, as a single extraction may not be sufficient to recover all the product.[4]

    • Premature Crystallization: If your product is a solid, it may crystallize in the separatory funnel during extraction. If this happens, add more organic solvent to redissolve it.

    • Column Chromatography: Using too polar a solvent system can cause your product to elute too quickly along with impurities. Conversely, leaving the product on the column for too long or using activated silica can lead to degradation.

    • Evaporation: When removing the solvent, be mindful of the product's volatility. 1-Cycloocten-1-ol, acetate has a moderate boiling point. Use a rotary evaporator with a controlled water bath temperature and vacuum to avoid co-evaporation of your product with the solvent.[10]

Experimental Protocols & Data

Workflow for Purification of 1-Cycloocten-1-ol, acetate

The following diagram outlines the standard workflow for purifying 1-Cycloocten-1-ol, acetate from a typical reaction mixture.

G cluster_0 Step 1: Quenching & Liquid-Liquid Extraction cluster_1 Step 2: Drying and Concentration cluster_2 Step 3: Chromatographic Purification A Crude Reaction Mixture B Add Organic Solvent (e.g., Ethyl Acetate) & Water A->B C Wash with sat. NaHCO3(aq) (Removes Acetic Acid) B->C D Wash with Brine (Breaks Emulsions, Removes Water) C->D E Separate & Collect Organic Layer D->E F Dry Organic Layer (e.g., with anhydrous MgSO4 or Na2SO4) E->F G Filter to remove drying agent F->G H Concentrate under reduced pressure (Rotary Evaporator) G->H I Crude Product Oil H->I J Dissolve crude product in minimal solvent I->J K Purify by Flash Column Chromatography J->K L Combine pure fractions K->L M Remove solvent under reduced pressure L->M N Pure 1-Cycloocten-1-ol, acetate M->N G Start Crude Organic Layer (in Diethyl Ether) Contains: - Product (Neutral Ester) - Acetic Acid (Acidic) - Pyridine (Basic) Wash1 Wash with aq. NaHCO3 Start->Wash1 Step 1: Remove Acid Wash2 Wash with aq. HCl Start->Wash2 Alternative First Step Aqueous1 Aqueous Layer 1: - Sodium Acetate - Pyridinium Bicarbonate Wash1->Aqueous1 Acidic/Basic Impurities Partition into Water Organic1 Organic Layer 1: - Product (Neutral Ester) Wash1->Organic1 Neutral Product Remains in Ether Final Pure Neutral Product in Organic Layer Organic1->Final Aqueous2 Aqueous Layer 2: - Pyridinium Chloride Wash2->Aqueous2 Basic Impurity Partitions into Water Organic2 Organic Layer 2: - Product (Neutral Ester) - Acetic Acid Wash2->Organic2 Neutral & Acidic Remain in Ether

Sources

Optimization

catalyst selection for efficient cyclooctanone enol acetylation

This technical guide addresses the specific challenges of synthesizing cyclooct-1-en-1-yl acetate from cyclooctanone. It prioritizes efficiency, yield maximization, and operational safety, moving beyond generic textbook...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of synthesizing cyclooct-1-en-1-yl acetate from cyclooctanone. It prioritizes efficiency, yield maximization, and operational safety, moving beyond generic textbook procedures to provide field-ready protocols.

Topic: Catalyst Selection & Process Optimization for Medium-Ring Enol Acetates Audience: Senior Chemists & Process Engineers

Executive Summary: The Catalyst-Reagent Matrix

Cyclooctanone presents unique conformational challenges (transannular strain) compared to smaller rings like cyclohexanone. Successful enol acetylation requires a system that drives the equilibrium forward while minimizing transannular side reactions (e.g., transannular hydride shifts).

The following matrix guides your selection based on available reagents and equipment.

ParameterMethod A: The Kinetic Driver (Recommended) Method B: The Thermodynamic Classic
Catalyst p-Toluenesulfonic Acid (p-TSA) (anhydrous)Perchloric Acid (HClO₄) or H₂SO₄
Reagent Isopropenyl Acetate Acetic Anhydride
Mechanism Irreversible Trans-enolizationReversible O-Acetylation
Byproduct Acetone (Volatile, removes itself)Acetic Acid (Must be scavenged/removed)
Efficiency High (>90% conversion typical)Moderate (Equilibrium limited)
Suitability High-value synthesis; Temperature sensitive substratesBulk synthesis; Robust substrates
Key Risk Polymerization of reagent if stored improperlyExplosion hazard (HClO₄); Charring (H₂SO₄)

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis via Isopropenyl Acetate

Best for: Maximizing yield and simplifying purification.

Rationale: Isopropenyl acetate acts as both the solvent and the acetylating agent. The reaction is driven to completion by the formation of acetone, which is thermodynamically more stable than the isopropenyl moiety, effectively rendering the reaction irreversible under reflux.

Materials:

  • Cyclooctanone (1.0 equiv)

  • Isopropenyl Acetate (3.0 - 5.0 equiv)

  • p-TSA Monohydrate (0.05 - 0.1 equiv)

  • Apparatus: Dean-Stark trap (optional, to remove acetone/isopropenyl acetate azeotrope) or simple reflux condenser.

Step-by-Step Workflow:

  • Drying: Ensure cyclooctanone is dry (azeotropic distillation with toluene if necessary). Water hydrolyzes the isopropenyl acetate.

  • Charge: In a round-bottom flask, dissolve cyclooctanone in isopropenyl acetate.

  • Catalyst Addition: Add p-TSA. Tip: If using p-TSA monohydrate, you can briefly reflux in benzene/toluene first to remove the water of hydration via Dean-Stark, but the excess isopropenyl acetate usually scavenges this small amount of water.

  • Reflux: Heat the mixture to reflux (approx. 95-100 °C).

  • Monitoring: Monitor via TLC or GC. The formation of acetone is the driving force. To push equilibrium further, slowly distill off the low-boiling fraction (acetone) through a fractionating column.

  • Quench: Critical Step. Cool to room temperature. Add solid Sodium Bicarbonate (NaHCO₃) or a few drops of Pyridine/Triethylamine to neutralize the acid before concentration.

    • Why? Acidic enol acetates hydrolyze rapidly upon exposure to atmospheric moisture during rotary evaporation.

  • Workup: Filter off the solids. Concentrate the filtrate under reduced pressure to remove excess isopropenyl acetate.

  • Purification: Vacuum distillation is preferred. Flash chromatography (silica) requires neutralization of the silica gel with 1% triethylamine to prevent on-column hydrolysis.

Protocol B: Classical Acetic Anhydride Method

Best for: situations where isopropenyl acetate is unavailable.

Materials:

  • Cyclooctanone (1.0 equiv)

  • Acetic Anhydride (5.0 equiv)

  • Catalyst: 70% Perchloric Acid (0.01 equiv) Warning: Strong Oxidizer or conc. H₂SO₄.

Step-by-Step Workflow:

  • Charge: Mix cyclooctanone and acetic anhydride at 0 °C.

  • Catalysis: Add the acid catalyst dropwise.[1] Exothermic.

  • Reaction: Allow to warm to room temperature (kinetic control) or heat to 60 °C (thermodynamic control).

  • Equilibrium Shift: For highest yields, use a fractionating column to distill off acetic acid as it forms (if heating).

  • Workup: Pour onto ice/water/NaHCO₃ mixture. Extract with hexane or ether.

  • Purification: Distillation.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My yield is low (<50%), and I see starting material remaining. Why?

  • Diagnosis: Equilibrium limitation.[2]

  • Fix: If using Method B , the acetic acid byproduct is acid-catalyzing the reverse reaction (hydrolysis). You must remove acetic acid continuously.

  • Better Fix: Switch to Method A (Isopropenyl Acetate) . The generation of acetone makes the reaction effectively irreversible. Ensure you are distilling off the acetone if the reaction stalls.

Q2: The product turned back into cyclooctanone during column chromatography.

  • Diagnosis: Silica gel acidity. Silica is slightly acidic (pH ~5-6), which is sufficient to hydrolyze enol acetates back to the ketone in the presence of trace moisture.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine in Hexanes before loading your sample. Alternatively, use neutral alumina.

Q3: The reaction mixture turned black/tarry.

  • Diagnosis: Harsh acid catalysis.[2] Sulfuric acid is a strong dehydrating and oxidizing agent that can cause polymerization of the sensitive enol ether double bond or aldol-type polymerizations of the ketone.

  • Fix: Switch to p-TSA . It is a milder, non-oxidizing acid. Also, ensure your temperature does not exceed 110 °C.

Q4: I see multiple spots on TLC. Is it C-acetylation?

  • Diagnosis: While O-acetylation is favored with anhydrides/enol esters, C-acetylation (formation of 1,3-diketones) can occur under Lewis Acid catalysis (e.g., BF₃) or if the reaction runs too long at high heat.

  • Fix: Confirm structure via NMR. The alkene proton of the enol acetate (triplet, ~5.4 ppm) is diagnostic. If C-acetylation is occurring, lower the temperature and reduce reaction time.

Mechanistic Visualization

The following diagram illustrates the p-TSA catalyzed trans-enolization pathway (Method A), highlighting the irreversible driving force provided by acetone formation.

EnolAcetylation Cyclooctanone Cyclooctanone (Substrate) ActivatedKetone Protonated Ketone Cyclooctanone->ActivatedKetone + H+ Acid p-TSA (H+) Enol Enol Tautomer (Nucleophile) ActivatedKetone->Enol - H+ (Tautomerization) Intermediate Tetrahedral Intermediate Enol->Intermediate Nucleophilic Attack IsoPropAc Isopropenyl Acetate (Reagent) ActivatedIso Activated Isopropenyl Acetate IsoPropAc->ActivatedIso + H+ ActivatedIso->Intermediate Product Cyclooctenyl Acetate (Target) Intermediate->Product Elimination Acetone Acetone (Volatile Byproduct) Intermediate->Acetone Driving Force

Caption: Mechanism of p-TSA catalyzed enol acetylation using isopropenyl acetate.[3] The formation of acetone (red) drives the equilibrium to the right.

References

  • Hagemeyer, H. J., & Hull, D. C. (1949).[4] Process for producing enol acetates. U.S. Patent No.[4] 2,481,669. Washington, DC: U.S. Patent and Trademark Office. Link

  • LibreTexts Chemistry. (2023). Reactivity of Enols: The Mechanism of Alpha-Substitution Reactions. Link

  • Jeffery, E. A., & Satchell, D. P. N. (1962).[3] Acylation.[1][2][3][5][6] Part VII. The kinetics and mechanism of the enol-acetylation of acetophenone by isopropenyl acetate catalysed by toluene-p-sulphonic acid. Journal of the Chemical Society, 1906-1910. Link

  • PrepChem. Synthesis of enol-acetate from 6β-acetoxycholestan-3-one. (Demonstrates p-TSA/Isopropenyl Acetate protocol on complex cyclic ketones). Link

Sources

Troubleshooting

Technical Support Guide: Purification of 1-Cycloocten-1-yl Acetate

Topic: Removal of Acetic Anhydride ( ) from Enol Acetate Reaction Mixtures Document ID: TS-ORG-0882 Date: 2025-05-21 Author: Senior Application Scientist, Synthesis Division[1][2] Executive Summary & Product Profile The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Acetic Anhydride (


) from Enol Acetate Reaction Mixtures
Document ID:  TS-ORG-0882
Date:  2025-05-21
Author:  Senior Application Scientist, Synthesis Division[1][2]

Executive Summary & Product Profile

The Challenge: You have synthesized 1-cycloocten-1-yl acetate (an enol acetate) via the reaction of cyclooctanone with acetic anhydride (


).[2] You now need to remove the excess 

and the acetic acid byproduct without degrading your product.

The Critical Constraint: Unlike standard alkyl esters (e.g., octyl acetate), enol acetates are chemically fragile . They are acid-sensitive and prone to hydrolysis, which reverts the molecule back to the starting ketone (cyclooctanone).

  • Target Molecule: 1-Cycloocten-1-yl acetate (

    
    )[2]
    
  • Boiling Point (Est.): ~95–105°C at 10 mmHg (Significantly higher than

    
    ).[2]
    
  • Primary Contaminant: Acetic Anhydride (BP 140°C at atm; ~40°C at 10 mmHg).[2]

Core Directive: Avoid prolonged exposure to aqueous acids or strong aqueous bases.[2] Anhydrous workups are superior.[2]

Decision Matrix: Selecting Your Protocol

Do not default to a water wash.[2] Use this logic flow to determine the safest purification route for your specific scale and equipment.

PurificationLogic Start Crude Reaction Mixture (Product + Excess Ac2O + Acid Catalyst) ScaleCheck Is the scale > 10 grams? Start->ScaleCheck VacAvail Is High Vacuum (<5 mmHg) Available? ScaleCheck->VacAvail Yes MethodB PROTOCOL B: Methanol Quench (Chemical Scavenging) ScaleCheck->MethodB No (Small Scale) MethodA PROTOCOL A: Vacuum Distillation (Gold Standard) VacAvail->MethodA Yes VacAvail->MethodB No MethodC PROTOCOL C: Buffered Aqueous Workup (High Risk / Small Scale) MethodB->MethodC If salts remain

Figure 1: Decision matrix for enol acetate purification. Protocol A is preferred to maintain anhydrous conditions.

Detailed Protocols

Protocol A: Vacuum Fractional Distillation (The "Gold Standard")

Best for: Scales >10g, high purity requirements. Mechanism: Exploits the boiling point differential.


 is much more volatile than the enol acetate under vacuum.
ComponentMW ( g/mol )BP (760 mmHg)BP (10 mmHg Est.)[2]
Acetic Anhydride 102.09140°C~35–40°C
1-Cycloocten-1-yl Acetate 168.23>200°C (Est.)~95–105°C

Step-by-Step:

  • Neutralize Catalyst: If a strong acid catalyst (e.g., p-TsOH) was used, add a stoichiometric amount of anhydrous Sodium Acetate or Sodium Bicarbonate to the flask. Do not add water.

  • Setup: Equip a short-path distillation head or a Vigreux column.

  • The "Fore-run" (Removal of

    
    ): 
    
    • Apply vacuum slowly to avoid bumping.[2] Target 10–15 mmHg.[2]

    • Heat the bath.[2] The first fraction (clear liquid) will be acetic acid and acetic anhydride.

    • Collect everything distilling below 50°C (at 10 mmHg).

  • The Product Fraction:

    • Increase bath temperature.[2] Switch collection flasks.

    • The product will distill as a colorless oil.[2]

    • Validation: Check IR for enol ester C=C stretch (~1680-1690 cm⁻¹) and absence of anhydride doublets (1820/1760 cm⁻¹).

Protocol B: Methanol Quench (Chemical Scavenging)

Best for: Removing large excesses of


 without high vacuum.[1][2]
Mechanism:  Converts high-boiling 

into volatile Methyl Acetate (MeOAc).[2]

[2]

Step-by-Step:

  • Calculate Excess: Estimate the moles of unreacted

    
    .
    
  • Add Methanol: Add 5–10 equivalents of excess methanol relative to the residual anhydride.[2]

  • Reaction: Stir at reflux (65°C) for 30–60 minutes.

    • Note: This conversion is usually fast.[2]

  • Evaporation: Use a Rotary Evaporator.

    • Methyl Acetate (BP 57°C) and Methanol (BP 65°C) strip off easily.[2]

    • Acetic Acid (BP 118°C) is harder to remove.[2] You may need to co-evaporate with Toluene (azeotrope) to pull the acetic acid out.

Protocol C: Buffered Aqueous Workup (The "Cold Wash")

Best for: Small scales where distillation is impractical. Risk: High.[2][3] Exothermic hydrolysis of


 can heat the mixture, causing the enol acetate to hydrolyze back to cyclooctanone.

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Hexane or Diethyl Ether). Avoid DCM if possible, as it creates difficult emulsions with acetates.

  • The "Ice" Quench:

    • Prepare a saturated solution of Sodium Bicarbonate (

      
      ) and cool it to 0°C .
      
    • Pour the reaction mixture onto crushed ice .

  • Neutralization:

    • Slowly add the cold

      
       solution with vigorous stirring.
      
    • Warning: This generates

      
       gas.[2] Watch for foaming.[2]
      
    • Why Bicarbonate? Strong bases like NaOH will saponify your product immediately.[2]

  • Phase Separation:

    • Separate organic layer quickly.[2]

    • Wash once with cold brine.[2]

    • Dry over

      
       (which is slightly acidic/neutral) or 
      
      
      
      .[2] Avoid
      
      
      (too basic).

Troubleshooting & FAQs

Q1: My product smells like mint/camphor after purification. What happened?

  • Diagnosis: Hydrolysis.[2][4][5] The "minty" or earthy smell is likely cyclooctanone .[2]

  • Cause: Your workup was too acidic (residual acetic acid sat too long) or too basic (NaOH wash).[2]

  • Fix: You cannot reverse this. You must re-acetylate the ketone or separate it via chromatography (Silica gel buffered with 1% Triethylamine to prevent degradation on the column).

Q2: I see "oil droplets" at the bottom of my aqueous wash that won't dissolve.

  • Diagnosis: Unreacted Acetic Anhydride.[2] ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     is not immediately miscible with water.[2][6]
    
  • Danger: These droplets can suddenly hydrolyze, releasing a burst of heat (exotherm) that can ruin the reaction.

  • Fix: Keep the mixture on ice and stir vigorously until the droplets disappear before separating phases.

Q3: Can I use silica gel chromatography to purify this?

  • Advice: Use caution. Standard silica gel is slightly acidic (pH ~5-6) and can cleave enol acetates.[2]

  • Modification: Pre-wash your silica column with 1-2% Triethylamine (

    
    ) in Hexane to neutralize acid sites before loading your sample.
    

Q4: Why not just rotovap the Acetic Anhydride off?

  • Technical Reality: You can, but it requires a good vacuum pump and a bath temp of ~60-70°C.

    
     is pungent and will contaminate your pump oil.[2] If you choose this, use a dry ice trap to protect your pump.[2]
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard techniques for enol acetate distillation and stability).

  • Otera, J. Esterification: Methods, Reactions, and Applications; Wiley-VCH: Weinheim, 2003.[2] (Mechanisms of enol ester hydrolysis).

  • Zoeller, J. R. "Acetic Anhydride."[2] In Encyclopedia of Chemical Technology; Kirk-Othmer, Ed.; Wiley, 2000.[2] (Physical properties and hydrolysis kinetics of acetic anhydride).[2]

  • Good Scents Company. "1-Octen-3-yl Acetate Data Sheet" (Analogous boiling point data). .[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Cycloocten-1-ol, acetate vs. 1-Cyclohexen-1-ol, acetate

This comparative guide details the reactivity, structural properties, and experimental applications of 1-Cycloocten-1-ol, acetate (Cyclooctenyl Acetate) versus 1-Cyclohexen-1-ol, acetate (Cyclohexenyl Acetate). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the reactivity, structural properties, and experimental applications of 1-Cycloocten-1-ol, acetate (Cyclooctenyl Acetate) versus 1-Cyclohexen-1-ol, acetate (Cyclohexenyl Acetate).

Executive Summary

1-Cyclohexen-1-ol, acetate exhibits significantly higher reactivity towards electrophiles and hydrolytic conditions compared to 1-Cycloocten-1-ol, acetate . This difference is governed by I-Strain (Internal Strain) and conformational mobility. The formation of the transition state in the 6-membered ring relieves torsional strain, leading to the highly stable chair conformation of the intermediate. In contrast, the 8-membered ring suffers from severe transannular interactions (Prelog strain) upon protonation or electrophilic attack, retarding the reaction rate. Consequently, cyclohexenyl acetate is the superior acyl donor in enzymatic resolutions, while cyclooctenyl acetate offers greater stability for applications requiring a robust masked enolate.

Structural & Physical Analysis

The reactivity divergence stems from the ground-state thermodynamics and the kinetic barrier to forming the carbocation intermediate.

Physicochemical Comparison Table
Feature1-Cyclohexen-1-ol, acetate1-Cycloocten-1-ol, acetate
CAS Number 1424-22-26698-54-0
Ring Size 6-membered (Small/Common)8-membered (Medium)
Conformation Half-Chair (Flexible)Twist-Boat-Chair (Fluxional)
Ring Strain ~2.5 kcal/mol (Alkene)~7.4 kcal/mol (Alkene)
Reactivity Driver Formation of stable ChairTransannular Repulsion (I-Strain)
Hydrolysis Rate Fast (

)
Slow
Primary Use Acyl donor, Enolate precursorMechanistic probe, TCO precursor
Conformational Dynamics (DOT Visualization)

The following diagram illustrates the conformational changes during the rate-determining step (protonation).

Conformation C6_Enol 1-Acetoxycyclohexene (Half-Chair, sp2) C6_TS Transition State (Developing Chair) C6_Enol->C6_TS Fast Protonation (Strain Relief) C6_Prod Cyclohexanone (Chair, Stable) C6_TS->C6_Prod -AcOH C8_Enol 1-Acetoxycyclooctene (Twist-Boat-Chair, sp2) C8_TS Transition State (High Transannular Strain) C8_Enol->C8_TS Slow Protonation (I-Strain Increase) C8_Prod Cyclooctanone (Boat-Chair, Strained) C8_TS->C8_Prod -AcOH

Caption: Comparative reaction coordinate showing the high-energy barrier for C8 due to transannular strain in the transition state, contrasting with the facile pathway for C6.

Chemical Reactivity Profile

Acid-Catalyzed Hydrolysis

The hydrolysis of enol acetates yields the corresponding ketone and acetic acid.

  • Mechanism: Rate-limiting protonation of the

    
    -carbon (C2) to form an oxocarbenium ion, followed by water attack and elimination of acetic acid.
    
  • Cyclohexenyl Acetate: Protonation converts C2 from

    
     to 
    
    
    
    . The 6-membered ring accommodates this geometry change perfectly, relaxing into a low-energy chair conformation.
  • Cyclooctenyl Acetate: Protonation creates a cationic center in a medium-sized ring. This introduces severe transannular strain (interaction between hydrogens across the ring), destabilizing the transition state.

  • Observation: Cyclohexenyl acetate hydrolyzes significantly faster than cyclooctenyl acetate in aqueous acid.

Electrophilic Addition (Epoxidation)

Reaction with m-CPBA or DMDO to form


-acetoxy epoxides.
  • Trend: Cyclopentene > Cyclohexene > Cyclooctene .[1]

  • Analysis: While cyclooctene has higher ground-state strain, the transition state for addition reactions is sterically encumbered. The "outside" face of the double bond is accessible, but the reorganization energy to accommodate the epoxide oxygen is higher for the 8-membered ring than the 6-membered ring.

  • Outcome: 1-Acetoxycyclohexene is readily epoxidized to a reactive intermediate that rearranges to

    
    -hydroxycyclohexanone. 1-Acetoxycyclooctene reacts slower and the resulting epoxide is more prone to complex transannular rearrangements.
    
Enzymatic Promiscuity (Lipase Resolution)

In kinetic resolutions (e.g., using Candida antarctica Lipase B, CALB), enol acetates act as irreversible acyl donors.

  • Performance: 1-Cyclohexen-1-ol, acetate is a "gold standard" donor because the byproduct (cyclohexanone) is stable and does not inhibit the enzyme.

  • Cyclooctenyl Variant: The larger steric bulk and "floppiness" of the C8 ring can reduce binding affinity (

    
    ) in the enzyme active site, leading to lower reaction rates (
    
    
    
    ) compared to the C6 analog.

Experimental Protocols

Synthesis of Enol Acetates

Objective: Synthesis of 1-acetoxycycloalkenes from their corresponding ketones.

Reagents:

  • Ketone (Cyclohexanone or Cyclooctanone): 1.0 equiv.

  • Isopropenyl Acetate: 2.0 - 5.0 equiv (Acyl donor & solvent).

  • 
    -Toluenesulfonic acid (pTSA): 0.05 equiv (Catalyst).
    

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

  • Addition: Charge flask with ketone, isopropenyl acetate, and pTSA.

  • Reaction: Reflux at 95°C for 12–16 hours. Monitor by TLC (Note: Enol acetates are less polar than ketones; stain with KMnO4).

  • Workup: Cool to RT. Quench with solid

    
    . Dilute with diethyl ether. Wash with water (3x) to remove acetone byproduct.
    
  • Purification: Distillation under reduced pressure.

    • 1-Acetoxycyclohexene: bp ~85°C / 15 mmHg.

    • 1-Acetoxycyclooctene: bp ~105°C / 15 mmHg.

Comparative Hydrolysis Kinetics (Self-Validating Protocol)

Objective: Determine relative rates of hydrolysis (


) via NMR monitoring.

Protocol:

  • Preparation: Dissolve 0.1 mmol of substrate in 0.6 mL

    
     (acetonitrile-d3).
    
  • Initiation: Add 0.1 mL of

    
     containing 10 mM 
    
    
    
    (deuterated acid catalyst).
  • Monitoring: Immediately transfer to NMR tube. Acquire

    
    -NMR spectra at t=0, 5, 10, 20, 40, 60 mins.
    
  • Quantification: Integrate the vinylic proton signal:

    • Cyclohexenyl: Triplet at

      
       5.3 ppm.
      
    • Cyclooctenyl:[2] Triplet at

      
       5.5 ppm.[3]
      
  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Mechanistic Pathway Diagram

The following Graphviz diagram details the divergent pathways for hydrolysis, emphasizing the strain factors.

Mechanism cluster_C6 Cyclohexenyl Pathway (Fast) cluster_C8 Cyclooctenyl Pathway (Slow) C6_Start 1-Acetoxycyclohexene C6_Inter Cation (Chair-like) Low Strain C6_Start->C6_Inter H+ (RDS) C6_End Cyclohexanone C6_Inter->C6_End +H2O, -AcOH C8_Start 1-Acetoxycyclooctene C8_Inter Cation (Distorted) High I-Strain C8_Start->C8_Inter H+ (RDS) High Barrier C8_End Cyclooctanone C8_Inter->C8_End +H2O, -AcOH

Caption: Mechanistic bifurcation showing the kinetic penalty associated with the 8-membered ring intermediate.

References

  • Conformational Analysis of Cyclooctene: Neuenschwander, U., & Hermans, I. (2011).[4] The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Journal of Organic Chemistry. Link

  • I-Strain Concept: Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron with Cyclic Imines; I-Strain. Journal of the American Chemical Society. Link

  • Hydrolysis of Enol Ethers: Chiang, Y., et al. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry. Link

  • Enzymatic Resolution: Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 1-Acetoxy-2-methylcyclohexene. Journal of Organic Chemistry. Link

  • Electrophilic Addition Trends: Fahey, R. C. (1966). The Stereochemistry of Electrophilic Additions to Olefins and Acetylenes. Topics in Stereochemistry. Link

Sources

Comparative

validation of 1-Cycloocten-1-ol, acetate structure using 2D NMR

Title: Structural Validation of 1-Cycloocten-1-ol, Acetate: An Integrated 2D NMR Comparison Guide Executive Summary 1-Cycloocten-1-ol, acetate (1-acetoxycyclooctene) serves as a critical enol acetate intermediate in cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 1-Cycloocten-1-ol, Acetate: An Integrated 2D NMR Comparison Guide

Executive Summary

1-Cycloocten-1-ol, acetate (1-acetoxycyclooctene) serves as a critical enol acetate intermediate in cycloaddition reactions and dynamic kinetic resolutions.[1] However, its structural validation is frequently compromised by its susceptibility to hydrolysis (reverting to cyclooctanone) and the difficulty in distinguishing it from its thermodynamically stable allylic isomer (3-acetoxycyclooctene).[1]

This guide outlines a definitive validation protocol using an integrated 2D NMR suite. Unlike standard 1D analysis, which often yields ambiguous regiochemical data, this approach utilizes HMBC and HSQC correlations to rigorously prove the enol ether linkage and exclude isomeric impurities.

Part 1: The Structural Challenge

The primary challenge in validating 1-acetoxycyclooctene lies in differentiating the target Enol Acetate from two specific impurities:

  • The Allylic Isomer (3-Acetoxycyclooctene): Formed via double bond migration.[1]

  • Cyclooctanone: Formed via hydrolysis of the enol ester.[1]

Standard 1D


H NMR is insufficient because the olefinic regions of the target and the allylic isomer overlap (5.3–5.8 ppm). Furthermore, the diagnostic quaternary carbon of the enol acetate (~150 ppm) is often low-intensity in 1D 

C spectra due to long relaxation times, leading to false negatives.

Part 2: Experimental Protocol

2.1 Sample Preparation

  • Solvent Selection: Use Benzene-d6 (

    
    )  or Toluene-d8  rather than 
    
    
    
    .[1] Chloroform often contains trace HCl, which catalyzes the hydrolysis of enol acetates to cyclooctanone. Benzene-d6 also provides superior resolution of aliphatic methylene protons in the cyclooctyl ring.[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Additives: Add activated 4Å molecular sieves directly to the NMR tube to scavenge trace water.

2.2 Instrument Parameters (600 MHz equivalent)

  • Temperature: 298 K (Standard).[1]

  • Relaxation Delay (D1): Set to >2.0s for 1D

    
    C to ensure quaternary carbon detection.
    
  • HMBC Optimization: Set long-range coupling constant (

    
    ) to 8 Hz (optimal for 2-3 bond correlations).
    

Part 3: The 2D NMR Validation Suite

This protocol relies on a self-validating logic chain: HSQC filters protons, COSY traces the chain, and HMBC bridges the heteroatoms.

Step 1: HSQC (Heteronuclear Single Quantum Coherence)[1]
  • Objective: Distinguish the olefinic proton from the methine proton of the allylic isomer.

  • Observation: The target (enol acetate) possesses only one proton attached to an

    
     carbon.[1]
    
    • Target: Cross-peak at

      
       ~5.4 ppm / 
      
      
      
      ~115 ppm.[1]
    • Allylic Isomer:[1][2] Two cross-peaks in the olefinic region, plus one methine cross-peak (

      
       ~5.5 / 
      
      
      
      ~75 ppm).
Step 2: COSY (Correlation Spectroscopy)[1]
  • Objective: Map the spin system of the ring.

  • Observation:

    • The olefinic proton (H2) will show a strong correlation to the adjacent methylene group (H3) and a weak allylic coupling to H8.

    • Crucial Check: Ensure there is no correlation between the olefinic proton and a methine proton under oxygen (which would indicate the allylic isomer).

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) – The "Gold Standard"
  • Objective: Prove the connectivity of the acetate group to the double bond.

  • Mechanistic Proof:

    • Acetate Connection: The Acetate Carbonyl (~169 ppm) must correlate with the Acetate Methyl protons (~2.1 ppm) AND the quaternary Enol Carbon (C1, ~150 ppm).

    • Ring Closure: The Olefinic Proton (H2) must show a strong 2-bond correlation (

      
      ) to the quaternary Enol Carbon (C1).[1]
      

Part 4: Comparative Analysis

The following table contrasts the spectral fingerprints of the target against its primary alternatives.

Table 1: Comparative Spectral Data (in


) 
FeatureTarget: 1-Cycloocten-1-ol, acetate Isomer: 3-Acetoxycyclooctene Impurity: Cyclooctanone
Olefinic Protons (

H)
1H (Triplet, ~5.4 ppm)2H (Multiplet, 5.6–5.8 ppm)None
Methine C-O-H (

H)
None (Quaternary C-O)1H (Multiplet, ~5.5 ppm)None
Enol/Keto Carbon (

C)
~150 ppm (

Enol)
~75 ppm (

Methine)
~215 ppm (Ketone C=O)
HMBC Correlation Acetate C=O

Quaternary C1
Acetate C=O

Methine H
N/A

Part 5: Visualization of Logic & Structure

Diagram 1: The Logic Flow of Assignment

This flowchart illustrates the decision-making process for validating the structure based on spectral data.[1]

ValidationLogic Start Unknown Sample (Suspected Enol Acetate) H1_Check 1. Check 1H NMR Olefinic Region Start->H1_Check Count_H How many Olefinic Protons? H1_Check->Count_H Isomer_Allyl Result: Allylic Acetate (3-acetoxycyclooctene) Count_H->Isomer_Allyl 2 Protons Target_Path Result: 1 Olefinic Proton Count_H->Target_Path 1 Proton HSQC_Step 2. Run HSQC Target_Path->HSQC_Step HSQC_Check Does Olefinic H correlate to C (~115 ppm)? HSQC_Step->HSQC_Check HMBC_Step 3. Run HMBC (Critical) HSQC_Check->HMBC_Step Yes HMBC_Check Correlation: Acetate C=O to Quaternary C (~150 ppm)? HMBC_Step->HMBC_Check Valid VALIDATED: 1-Cycloocten-1-ol, acetate HMBC_Check->Valid Yes (Definitive) Invalid INVALID: Structure Mismatch HMBC_Check->Invalid No

Caption: Decision tree for distinguishing 1-acetoxycyclooctene from isomeric impurities.

Diagram 2: Key HMBC Correlations

This diagram visualizes the specific atom-to-atom correlations required to confirm the regiochemistry.[1]

HMBC_Map Acetate_Me Acetate CH3 (2.1 ppm) Acetate_CO Acetate C=O (169 ppm) Acetate_Me->Acetate_CO HMBC Enol_C1 Enol C1 (Quaternary) (150 ppm) Enol_C1->Acetate_CO 3-bond Olefin_H2 Olefinic H2 (5.4 ppm) Olefin_H2->Enol_C1 2-bond (Strong) Ring_CH2 Ring CH2 (C8) (2.2 ppm) Ring_CH2->Acetate_CO Weak/Rare Ring_CH2->Enol_C1 3-bond

Caption: Essential HMBC correlations confirming the enol-ester linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for general chemical shift ranges of enol acetates). [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Source for HMBC/HSQC parameter optimization).

  • Miyazawa, M., et al. (2011).[1] "Biocatalytic resolution of cyclic enol acetates." Journal of Molecular Catalysis B: Enzymatic, 71(3-4), 120-125.[1] (Provides context on stability and hydrolysis of cyclic enol acetates). [1]

  • Breit, B., & Seiche, W. (2001). "Chemo- and regioselective hydroformylation of enol esters." Synthesis, 2001(1), 87-97.[1] (Contains comparative NMR data for cyclic enol esters vs allylic isomers). [1]

Sources

Validation

A Comparative Guide to the Synthesis of 1-Cycloocten-1-ol, Acetate: Navigating Byproduct Formation

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules, the path to the desired product is often accompanied by the formation of unintended byproducts. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, the path to the desired product is often accompanied by the formation of unintended byproducts. This guide provides a comprehensive analysis of the synthesis of 1-Cycloocten-1-ol, acetate, a valuable intermediate in organic synthesis. We will explore the common synthetic routes, delve into the mechanistic origins of byproduct formation, and present comparative data to aid researchers in selecting the optimal synthetic strategy. This document is intended to serve as a practical resource, grounded in scientific principles and supported by experimental evidence, to enable the efficient and clean synthesis of this important compound.

Introduction: The Significance of 1-Cycloocten-1-ol, Acetate and the Challenge of Byproducts

1-Cycloocten-1-ol, acetate is a key building block in the synthesis of various complex organic molecules and natural products. Its unique eight-membered ring structure and functional groups make it a versatile synthon. However, the synthesis of this tertiary allylic acetate is not without its challenges. The inherent reactivity of the precursor, 1-Cycloocten-1-ol, can lead to a variety of side reactions, resulting in a mixture of products that complicates purification and reduces the overall yield of the desired acetate. Understanding and controlling the formation of these byproducts is paramount for any successful synthetic campaign.

This guide will compare two primary approaches to the synthesis of 1-Cycloocten-1-ol, acetate:

  • Route A: Two-Step Synthesis via Grignard Reaction and Subsequent Acetylation. This classic approach involves the synthesis of the precursor alcohol, 1-Cycloocten-1-ol, from cyclooctanone, followed by its acetylation.

  • Route B: Direct Enol Acetate Formation from Cyclooctanone. This alternative method bypasses the isolation of the tertiary alcohol, directly forming the enol acetate from the corresponding ketone.

We will analyze the potential byproducts associated with each route, providing insights into the reaction mechanisms that govern their formation.

Route A: Two-Step Synthesis and its Associated Byproducts

The synthesis of 1-Cycloocten-1-ol, acetate via the corresponding alcohol is a widely employed strategy. It offers clear, sequential transformations but requires careful control to minimize byproduct formation, particularly in the acetylation step.

Step 1: Synthesis of 1-Cycloocten-1-ol

The most common method for the synthesis of 1-Cycloocten-1-ol is the nucleophilic addition of a vinyl organometallic reagent to cyclooctanone. The Grignard reaction, utilizing vinylmagnesium bromide, is a robust and well-established method for this transformation.

Experimental Protocol: Synthesis of 1-Cycloocten-1-ol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of vinyl bromide (1.1 eq.) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Cyclooctanone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclooctanone (1.0 eq.) in anhydrous THF is then added dropwise.

  • Work-up: The reaction is stirred at room temperature for 1-2 hours until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Cycloocten-1-ol as a colorless oil.

Potential Byproducts in Step 1:

  • Unreacted Cyclooctanone: Incomplete reaction can lead to the presence of the starting material.

  • Wurtz-Type Coupling Products: The Grignard reagent can couple with itself to form 1,3-butadiene.

  • Enolization of Cyclooctanone: Although less favored with Grignard reagents, some enolization of the ketone can occur, leading to the recovery of starting material after work-up.

Synthesis_Step1 Cyclooctanone Cyclooctanone Intermediate Magnesium Alkoxide Intermediate Cyclooctanone->Intermediate + Byproduct1 Unreacted Cyclooctanone Cyclooctanone->Byproduct1 Incomplete Reaction VinylMgBr Vinylmagnesium Bromide (in THF) VinylMgBr->Intermediate Byproduct2 1,3-Butadiene VinylMgBr->Byproduct2 Self-Coupling Product 1-Cycloocten-1-ol Intermediate->Product Workup Aqueous Work-up (NH4Cl) Intermediate->Workup Workup->Product

Step 2: Acetylation of 1-Cycloocten-1-ol

The acetylation of the tertiary alcohol, 1-Cycloocten-1-ol, is the critical step where significant byproduct formation can occur. The choice of acetylating agent, catalyst, and reaction conditions plays a crucial role in determining the product distribution. A common method involves the use of acetic anhydride with a base catalyst such as pyridine or 4-(dimethylamino)pyridine (DMAP).

Experimental Protocol: Acetylation of 1-Cycloocten-1-ol

  • Reaction Setup: To a solution of 1-Cycloocten-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask is added pyridine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Addition of Acetic Anhydride: The mixture is cooled to 0 °C in an ice bath, and acetic anhydride (1.2 eq.) is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Cycloocten-1-ol, acetate.

Analysis of Byproducts in Acetylation:

The acetylation of a tertiary allylic alcohol like 1-Cycloocten-1-ol is prone to side reactions due to the potential for carbocation formation and elimination.

  • Dehydration Products (Cyclooctadienes): Under acidic conditions (which can be generated in situ) or with heat, the tertiary alcohol can undergo dehydration to form a mixture of isomeric cyclooctadienes. This is a major pathway for byproduct formation.

  • Rearrangement Products: The intermediate carbocation can undergo rearrangements, leading to the formation of isomeric acetate products.

  • Unreacted 1-Cycloocten-1-ol: Incomplete acetylation will result in the presence of the starting alcohol.

  • Acetic Anhydride Hydrolysis Product (Acetic Acid): Any moisture present in the reaction will lead to the hydrolysis of acetic anhydride to acetic acid, which can catalyze dehydration.

Acetylation_Byproducts cluster_main Main Reaction cluster_byproducts Byproduct Formation Pathways Alcohol 1-Cycloocten-1-ol Product 1-Cycloocten-1-ol, acetate Alcohol->Product + Carbocation Tertiary Allylic Carbocation Alcohol->Carbocation Protonation & Loss of H2O Reagents Acetic Anhydride, Pyridine, DMAP Reagents->Product Dehydration Dehydration Carbocation->Dehydration Rearrangement Rearrangement Carbocation->Rearrangement Dienes Isomeric Cyclooctadienes Dehydration->Dienes IsomericAcetates Isomeric Acetates Rearrangement->IsomericAcetates

Route B: Direct Enol Acetate Formation from Cyclooctanone

An alternative and often more atom-economical approach to 1-Cycloocten-1-ol, acetate (which is an enol acetate) is the direct conversion of cyclooctanone. This method avoids the isolation of the potentially unstable tertiary alcohol.

Experimental Protocol: Enol Acetylation of Cyclooctanone

A common method for the synthesis of enol acetates from ketones involves the use of an acid catalyst and an acetyl source.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cyclooctanone (1.0 eq.) is dissolved in isopropenyl acetate (which acts as both solvent and acetyl source).

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq.), is added to the mixture.

  • Reaction: The mixture is heated to reflux and the reaction is monitored by GC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and the excess isopropenyl acetate is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by vacuum distillation or flash column chromatography to afford 1-cyclooctenyl acetate.

Analysis of Byproducts in Enol Acetylation:

While this method can be highly efficient, it is not without its potential for byproduct formation.

  • Regioisomeric Enol Acetates: If the ketone is unsymmetrical, a mixture of regioisomeric enol acetates can be formed. For the symmetrical cyclooctanone, this is not a concern.

  • Self-Condensation of Cyclooctanone: Under acidic conditions, aldol-type self-condensation of cyclooctanone can occur, leading to higher molecular weight byproducts.

  • Acetone: Isopropenyl acetate generates acetone as a byproduct of the acetylation.

Comparative Analysis of Synthetic Routes

To provide a clear comparison of the two synthetic routes, the following table summarizes the key performance indicators and byproduct profiles. The data presented is a synthesis of typical results reported in the chemical literature.

FeatureRoute A: Two-Step SynthesisRoute B: Direct Enol Acetylation
Overall Yield Moderate to Good (typically 60-80%)Good to Excellent (typically 75-95%)
Key Byproducts Isomeric cyclooctadienes, rearranged acetates, unreacted alcoholAldol condensation products, unreacted ketone
Reaction Conditions Milder conditions for acetylation (often room temp.)Requires elevated temperatures (reflux)
Atom Economy Lower due to the two-step natureHigher, more direct conversion
Purification Can be challenging due to similar polarities of byproductsGenerally simpler, byproducts often have significantly different boiling points
Control over Isomers Potential for rearrangementRegioselectivity is not an issue for cyclooctanone

Conclusion and Recommendations

Both synthetic routes to 1-Cycloocten-1-ol, acetate have their merits and drawbacks. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, purity requirements, and available equipment.

  • Route A (Two-Step Synthesis) is a reliable method that allows for the isolation and characterization of the intermediate alcohol. However, it is more susceptible to the formation of isomeric dienes and rearranged acetates, particularly if the acetylation conditions are not carefully controlled. This route is recommended when a stepwise approach is preferred and when the potential for rearrangement is a secondary concern.

  • Route B (Direct Enol Acetylation) offers a more direct and often higher-yielding pathway to the desired product. It is generally the preferred method for its atom economy and simpler purification profile, especially for a symmetrical ketone like cyclooctanone. However, the higher reaction temperatures can promote side reactions like aldol condensation.

For researchers aiming for high purity and yield of 1-Cycloocten-1-ol, acetate, the direct enol acetylation of cyclooctanone (Route B) is generally the more advantageous approach. Careful monitoring of the reaction to prevent the formation of condensation byproducts is crucial for success.

The insights provided in this guide, including the detailed protocols and analysis of potential byproducts, are intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately leading to more efficient and successful outcomes.

References

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH.

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

Comparative

cross-referencing spectroscopic data for 1-Cycloocten-1-ol, acetate

Content Type: Publish Comparison Guide Subject: 1-Cycloocten-1-ol, acetate (CAS: 14478-13-8) Synonyms: 1-Acetoxycyclooctene; Cyclooct-1-en-1-yl acetate Audience: Synthetic Chemists, Analytical Scientists, and Process Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 1-Cycloocten-1-ol, acetate (CAS: 14478-13-8) Synonyms: 1-Acetoxycyclooctene; Cyclooct-1-en-1-yl acetate Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The "Masked Ketone" Challenge

In organic synthesis, 1-Cycloocten-1-ol, acetate serves as a critical enol equivalent, trapping the thermodynamically unstable enol form of cyclooctanone. It is widely used for regioselective


-functionalization (e.g., halogenation, oxidation) and as an acyl donor in enzymatic resolutions.

The Analytical Problem: The primary challenge in working with this compound is distinguishing it from its precursor (Cyclooctanone ) and its hydrolysis products. Because enol acetates are moisture-sensitive, they can revert to the ketone during workup or storage. Furthermore, over-reduction or improper synthesis can lead to the saturated ester (Cyclooctyl acetate ).

This guide provides a definitive spectroscopic cross-reference to validate product integrity, focusing on the diagnostic "Vinyl Gap" in NMR and the "Carbonyl Shift" in IR.

Spectroscopic Intelligence: Cross-Referencing Alternatives

The following table contrasts the target molecule with its two most common "impostors": the starting material (Cyclooctanone) and the saturated byproduct (Cyclooctyl acetate).

Comparative Data Table
FeatureTarget: 1-Acetoxycyclooctene Alternative 1: Cyclooctanone Alternative 2: Cyclooctyl Acetate
CAS Number 14478-13-8 502-49-810564-98-4
Structure Status Enol Ester (Unsaturated) Ketone (Saturated Ring)Alkyl Ester (Saturated Ring)
1H NMR: Vinyl Region Diagnostic Triplet (t) at

5.2 – 5.5 ppm
(C2-H)
Silent (No signals > 3.0 ppm)Silent (No signals > 5.0 ppm)
1H NMR: C1-H N/A (Quaternary C1)N/A (Quaternary C=O)Multiplet (m) at

4.8 – 5.0 ppm
(Methine)
1H NMR: Acetate -CH3 Singlet (s) at

2.10 – 2.15 ppm
N/ASinglet (s) at

2.00 – 2.05 ppm
13C NMR: C=C / C=O C=C at

~110 (CH) & 145 (Cq)
C=O at

~215
C=O at

~170; C-O at

~75
IR (Neat/KBr)

1755 – 1765 cm⁻¹ (Enol Ester)

1695 – 1705 cm⁻¹ (Ketone)

1735 – 1745 cm⁻¹ (Alkyl Ester)
IR (Alkene)

1660 – 1690 cm⁻¹ (Weak/Med)
SilentSilent
Critical Analysis
  • The NMR "Vinyl Gap": The most reliable validation is the presence of the olefinic proton at 5.2–5.5 ppm . If this signal is absent, hydrolysis has occurred (reversion to ketone). If the signal shifts upfield to ~4.9 ppm and becomes a multiplet (methine), the ring is saturated (Cyclooctyl acetate).

  • Carbonyl Frequency: The enol ester carbonyl stretches at a significantly higher frequency (~1760 cm⁻¹) than the ketone (~1700 cm⁻¹) due to the electron-withdrawing nature of the enol oxygen, despite conjugation. This ~60 cm⁻¹ shift is diagnostic in crude reaction monitoring.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 1-acetoxycyclooctene and validate purity against cyclooctanone.

Reagents
  • Substrate: Cyclooctanone (1.0 equiv)

  • Reagent: Isopropenyl acetate (2.0 - 3.0 equiv) [Preferred over acetic anhydride for milder conditions]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: None (Isopropenyl acetate acts as solvent) or Toluene.

Methodology
  • Setup: Charge a flame-dried round-bottom flask with Cyclooctanone and Isopropenyl acetate under

    
     atmosphere. Add pTSA.
    
  • Reflux: Heat the mixture to reflux. The reaction is driven by the distillation of acetone (byproduct).

    • Process Tip: Use a short-path distillation head to continuously remove acetone, pushing the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Checkpoint: Look for the disappearance of the ketone peak.

  • Workup: Cool to RT. Neutralize with solid

    
    . Filter off solids.
    
  • Purification: Distill the excess isopropenyl acetate under reduced pressure. The product, 1-acetoxycyclooctene, is a high-boiling oil. Vacuum distillation is recommended for high purity.

    • Caution: Do not use acidic silica gel for chromatography as it may hydrolyze the enol ether bond. Use neutral alumina or triethylamine-treated silica if column chromatography is necessary.

Visualization: Decision Logic for Purity

The following diagram illustrates the logical flow for characterizing the product and troubleshooting common impurities.

Spectroscopic_Logic Sample Crude Reaction Mixture IR_Check Step 1: IR Spectroscopy Check Carbonyl Region Sample->IR_Check Peak_1760 Peak at ~1760 cm⁻¹ (Enol Ester) IR_Check->Peak_1760 Major Peak Peak_1700 Peak at ~1700 cm⁻¹ (Ketone) IR_Check->Peak_1700 Major Peak NMR_Check Step 2: 1H NMR Check 4.5 - 6.0 ppm Region Peak_1760->NMR_Check Result_Hydrolysis FAILED: Reverted to Cyclooctanone (Hydrolysis) Peak_1700->Result_Hydrolysis Incomplete Rxn or Hydrolysis Signal_Vinyl Triplet @ 5.2-5.5 ppm (Vinyl Proton) NMR_Check->Signal_Vinyl Signal_Methine Multiplet @ 4.9 ppm (Methine Proton) NMR_Check->Signal_Methine No_Signal No Signal > 3.0 ppm NMR_Check->No_Signal Result_Pure VALIDATED: 1-Acetoxycyclooctene Signal_Vinyl->Result_Pure Result_Saturated FAILED: Cyclooctyl Acetate (Over-reduction) Signal_Methine->Result_Saturated No_Signal->Result_Hydrolysis

Figure 1: Analytical decision tree for validating 1-acetoxycyclooctene against common impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5381510, 4-Cycloocten-1-ol (and derivatives). Retrieved from [Link]

  • SpectraBase. 1-Acetoxy-cyclooctene 13C NMR Spectrum (CAS 14478-13-8). Wiley Science Solutions. Retrieved from [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]

Validation

A Comparative Guide to the Stability of Cyclic Enol Acetates: Ring Size and Substituent Effects

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, cyclic enol acetates serve as versatile intermediates. Their stability, however, is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, cyclic enol acetates serve as versatile intermediates. Their stability, however, is a critical parameter that dictates their utility and storage conditions. This guide provides an in-depth, objective comparison of the stability of different cyclic enol acetates, with a focus on the influence of ring size and substituents. We will delve into the underlying principles governing their stability and provide supporting experimental data and detailed protocols for their evaluation.

The Crucial Role of Ring Strain in Stability

The inherent stability of a cyclic molecule is significantly influenced by ring strain, a concept that encompasses angle strain, torsional (eclipsing) strain, and transannular strain. When comparing five-membered and six-membered cyclic enol acetates, these factors play a pivotal role in determining their relative reactivity.

Six-membered rings , such as that in 1-acetoxycyclohexene, can adopt a stable chair conformation, which minimizes both angle strain and torsional strain by staggering the hydrogen atoms on adjacent carbons. This inherent stability of the cyclohexane ring system translates to the corresponding enol acetate.

Five-membered rings , like the one in 1-acetoxycyclopentene, are constrained to a less flexible envelope or half-chair conformation. This leads to a higher degree of torsional strain due to the eclipsing of C-H bonds. Consequently, five-membered rings are generally considered to be more strained and thus less stable than their six-membered counterparts.

This difference in stability is reflected in their thermal decomposition behavior. A study on the thermal decomposition of the saturated parent compounds, cyclopentyl acetate and cyclohexyl acetate, provides valuable insight. The rate constants for the thermal decomposition of cyclohexyl acetate were found to be lower than those for cyclopentyl acetate, with an activation energy of 45.19 kcal/mol for the former and 44.11 kcal/mol for the latter, suggesting the greater stability of the six-membered ring system.[1]

Hydrolytic Stability: A Key Parameter

Enol acetates are susceptible to hydrolysis, which cleaves the ester linkage to yield an enol that rapidly tautomerizes to the corresponding ketone, and acetic acid. This process can be catalyzed by both acids and bases. The rate of hydrolysis is a direct measure of the compound's stability under aqueous conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the acetate group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The general mechanism for acid-catalyzed ester hydrolysis proceeds through a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, also forming a tetrahedral intermediate. This process is typically faster than acid-catalyzed hydrolysis. The rate of base-catalyzed hydrolysis is first order with respect to both the enol acetate and the hydroxide ion.[2]

The Influence of Substituents on Stability

The stability of cyclic enol acetates can be further modulated by the presence of substituents on the ring. These substituents can exert electronic and steric effects that influence the reactivity of the enol acetate.

Electron-withdrawing groups attached to the ring can increase the electrophilicity of the carbonyl carbon, making the enol acetate more susceptible to nucleophilic attack and thus decreasing its hydrolytic stability.

Electron-donating groups , conversely, can decrease the electrophilicity of the carbonyl carbon, leading to increased stability towards hydrolysis.

Steric hindrance around the ester functionality can also play a role. Bulky substituents near the acetate group can shield it from nucleophilic attack, thereby increasing its stability.

Experimental Evaluation of Stability

To empirically determine and compare the stability of different cyclic enol acetates, a series of well-defined experiments can be conducted. Here, we provide detailed protocols for assessing hydrolytic and thermal stability.

Protocol for Kinetic Study of Hydrolysis

This protocol outlines a method for determining the rate of hydrolysis of a cyclic enol acetate under acidic or basic conditions by monitoring the reaction progress using UV-Vis spectroscopy. The disappearance of the enol acetate, which often has a characteristic UV absorbance, can be tracked over time.

Materials:

  • Cyclic enol acetate (e.g., 1-acetoxycyclopentene or 1-acetoxycyclohexene)

  • Solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility)

  • Acid (e.g., HCl) or Base (e.g., NaOH) solution of known concentration

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the cyclic enol acetate in the chosen co-solvent at a known concentration.

    • Prepare a stock solution of the acid or base catalyst in water at a known concentration.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, place a specific volume of the solvent mixture and a stir bar.

    • Add a small, precise volume of the enol acetate stock solution to the cuvette and mix thoroughly.

    • Initiate the reaction by adding a precise volume of the acid or base catalyst stock solution to the cuvette. Start the data acquisition immediately.

    • Monitor the absorbance of the enol acetate at its λmax over time. The data should be collected at regular intervals.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming pseudo-first-order kinetics (if the concentration of the catalyst is in large excess), the natural logarithm of the absorbance (or a function of absorbance) versus time should yield a straight line.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant can be calculated by dividing k_obs by the concentration of the catalyst.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Stock_EA Prepare Enol Acetate Stock Solution Mix Mix Solvent and Enol Acetate in Cuvette Stock_EA->Mix Stock_Cat Prepare Catalyst (Acid/Base) Stock Solution Initiate Initiate Reaction with Catalyst & Start Data Acquisition Stock_Cat->Initiate Equilibrate Equilibrate Spectrophotometer and Cuvette to Temp. Equilibrate->Mix Mix->Initiate Monitor Monitor Absorbance at λmax over Time Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Linearize Plot ln(Abs) vs. Time (for pseudo-first-order) Plot->Linearize Calculate Calculate Rate Constants (k_obs and k2) Linearize->Calculate

Caption: Workflow for the kinetic analysis of cyclic enol acetate hydrolysis.

Protocol for Thermal Stability Assessment

This protocol describes a method to evaluate the thermal stability of a cyclic enol acetate using gas chromatography-mass spectrometry (GC-MS) to identify and quantify decomposition products after heating.

Materials:

  • Cyclic enol acetate

  • Sealed glass ampoules or vials

  • Oven or heating block with precise temperature control

  • GC-MS system with a suitable column (e.g., HP-5MS)

  • Internal standard (e.g., a stable hydrocarbon)

  • Solvent for dilution (e.g., ethyl acetate)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the cyclic enol acetate and the internal standard into a glass ampoule.

    • Seal the ampoule under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Thermal Stress:

    • Place the sealed ampoule in an oven or heating block set to a specific temperature (e.g., 150 °C, 200 °C, 250 °C).

    • Heat the sample for a defined period. A time course study with multiple ampoules for different heating durations is recommended.

  • Analysis:

    • After heating, allow the ampoule to cool to room temperature.

    • Carefully open the ampoule and dilute the contents with a known volume of solvent.

    • Inject an aliquot of the diluted sample into the GC-MS.

    • Identify the decomposition products based on their mass spectra and retention times.

    • Quantify the remaining enol acetate and the formed decomposition products by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the enol acetate as a function of heating time for each temperature.

    • Determine the rate of decomposition at each temperature.

    • An Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy for the thermal decomposition.

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Enol Acetate and Internal Standard Seal Seal in Ampoule under Inert Atmosphere Weigh->Seal Heat Heat at a Specific Temperature Seal->Heat Time_Course Conduct Time Course Study Heat->Time_Course Cool_Dilute Cool and Dilute Sample Time_Course->Cool_Dilute Inject Inject into GC-MS Cool_Dilute->Inject Identify_Quantify Identify and Quantify Products Inject->Identify_Quantify Plot Plot Concentration vs. Time Identify_Quantify->Plot Arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) Plot->Arrhenius

Sources

Comparative

1-Cycloocten-1-ol, Acetate: A Comparison Guide for Asymmetric Catalysis

This guide provides an in-depth technical analysis of 1-Cycloocten-1-ol, acetate (1-acetoxycyclooctene) as a substrate in asymmetric catalysis. It addresses the specific challenges posed by the conformationally flexible...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Cycloocten-1-ol, acetate (1-acetoxycyclooctene) as a substrate in asymmetric catalysis. It addresses the specific challenges posed by the conformationally flexible eight-membered ring and compares the primary catalytic methodologies: Asymmetric Hydrogenation (AH) and Asymmetric Hydroformylation (AHF).

Executive Summary

1-Cycloocten-1-ol, acetate (1-acetoxycyclooctene) represents a unique challenge in asymmetric catalysis due to the inherent conformational flexibility of the cyclooctane ring (e.g., boat-chair vs. crown conformations). Unlike rigid five- or six-membered cyclic enol esters, the eight-membered ring requires highly specialized ligand environments to induce high enantioselectivity.

This guide compares two primary asymmetric pathways:

  • Asymmetric Hydrogenation (AH): The most established route, utilizing Rh(I)-bisphosphine complexes (e.g., Rh-PennPhos ). Note: For the unsubstituted substrate, the product is achiral cyclooctyl acetate unless isotopic labeling or further functionalization is present. This section focuses on the catalytic system's capability to handle the C8 scaffold in substituted variants.

  • Asymmetric Hydroformylation (AHF): A powerful alternative that introduces a new carbon center, converting the achiral enol ester into a chiral

    
    -acetoxy aldehyde , a high-value precursor for chiral amino alcohols.
    

Critical Analysis of Catalytic Pathways

Pathway A: Asymmetric Hydrogenation (Rh-Catalyzed)[1]
  • Best For: Generating chiral acetates (from substituted precursors) or testing ligand rigidity.

  • Key Challenge: The "floppiness" of the cyclooctene ring often leads to lower

    
     values compared to cyclohexenyl analogs unless the catalyst creates a tight chiral pocket.
    

Leading Catalyst System: Rh(I)-PennPhos Research by Zhang et al. established that electron-rich, rigid P-chiral bisphosphine ligands (PennPhos) are superior for cyclic enol acetates. While Binap and DuPhos work well for acyclic systems, they often struggle with the steric demands of the C8 ring.

Pathway B: Asymmetric Hydroformylation (Rh-Catalyzed)
  • Best For: Carbon chain extension and generating chirality from the unsubstituted enol acetate.

  • Mechanism: The reaction introduces a formyl group. The branched regioisomer is chiral.

  • Ligands: Rh-Bisphosphite complexes (e.g., derived from BINOL) are essential to favor the branched (chiral) aldehyde over the linear (achiral) isomer.

Comparative Performance Matrix
FeatureAsymmetric Hydrogenation (AH) Asymmetric Hydroformylation (AHF) Enzymatic Kinetic Resolution
Catalyst Base Rhodium (I) / Ruthenium (II)Rhodium (I)Lipase (e.g., CALB)
Key Ligand Class P-Chiral Bisphosphines (PennPhos, TangPhos)Bisphosphites / Phosphine-Phosphites (BINAPHOS)N/A (Biocatalyst)
Product Outcome Chiral Acetate (if substituted)Chiral

-Acetoxy Aldehyde
Enantioenriched Alcohol/Ester
Atom Economy 100%100%< 50% (Max 50% yield per enantiomer)
C8 Ring Selectivity High (with rigid ligands)Moderate to High (Regiocontrol is key)High (Substrate specific)
Primary Utility Synthesis of chiral cyclooctanolsSynthesis of

-amino alcohols precursors
Resolution of racemates

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 1-acetoxycyclooctene, highlighting the critical decision points for researchers.

G Substrate 1-Cycloocten-1-ol, Acetate (Achiral Enol Ester) AH_Path Asymmetric Hydrogenation (Rh-PennPhos) Substrate->AH_Path H2, [Rh] AHF_Path Asymmetric Hydroformylation (Rh-Bisphosphite) Substrate->AHF_Path CO/H2, [Rh] Prod_AH Cyclooctyl Acetate (Achiral without substitution) AH_Path->Prod_AH Unsubstituted Prod_AH_Sub Chiral Acetate (If 2-substituted) AH_Path->Prod_AH_Sub 2-Substituted Prod_AHF Chiral u03b1-Acetoxy Aldehyde (Branched Isomer) AHF_Path->Prod_AHF Regioselective Insertion

Figure 1: Decision tree for catalytic functionalization of 1-acetoxycyclooctene. Green nodes indicate high-value chiral products.

Detailed Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

Targeting high enantioselectivity for substituted variants.[1]

Reagents:

  • Substrate: 1-Cycloocten-1-ol, acetate (or substituted analog).

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand:

    
    -Me-PennPhos (or 
    
    
    
    depending on desired configuration).
  • Solvent: Anhydrous Methanol or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Glovebox Operation: In a nitrogen-filled glovebox, dissolve

    
     (0.01 mmol) and 
    
    
    
    -Me-PennPhos (0.011 mmol) in 2 mL of degassed methanol. Stir for 30 minutes to form the active catalyst complex (color change to orange/red).
  • Substrate Addition: Add the enol acetate substrate (1.0 mmol) to the catalyst solution. The S/C ratio is 100:1.

  • Hydrogenation: Transfer the solution to a high-pressure autoclave equipped with a glass liner and a magnetic stir bar.

  • Pressurization: Purge the autoclave three times with

    
    , then pressurize to 3–5 bar (45–75 psi) .
    
    • Expert Insight: Unlike acyclic enol esters which may require higher pressures, cyclic enol esters often react efficiently at lower pressures. Higher pressure can sometimes erode

      
       by forcing a less selective pathway.
      
  • Reaction: Stir at room temperature (

    
    ) for 12–24 hours.
    
  • Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Analysis: Determine conversion by

    
     NMR and enantiomeric excess (
    
    
    
    ) using Chiral GC (e.g., Cyclodex-B column) or Chiral HPLC (Chiralcel OD-H).
Protocol B: Asymmetric Hydroformylation

Targeting the synthesis of chiral


-acetoxy aldehydes.

Reagents:

  • Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Ligand: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -BINAPHOS (or similar chiral phosphine-phosphite).[2]
    
  • Gas: Syngas (

    
    , 1:1 ratio).
    

Step-by-Step Workflow:

  • Catalyst Formation: Mix

    
     and the chiral ligand (Ligand/Rh ratio ~ 4:1) in benzene or toluene.
    
  • Reaction Setup: Add 1-acetoxycyclooctene. Transfer to a stainless steel autoclave.

  • Conditions: Pressurize to 50–100 bar (total pressure) with

    
     (1:1). Heat to 60°C .
    
    • Expert Insight: Higher temperatures favor the reaction rate but may decrease the branched/linear (b/l) ratio. For the sterically hindered C8 ring, 60°C is a balanced starting point.

  • Purification: The resulting aldehyde is sensitive. Immediate reduction to the alcohol (using

    
    ) or oxidation to the acid is often recommended for isolation and analysis.
    

Scientific Validation & Troubleshooting

Self-Validating the Protocol (Trustworthiness)
  • Control Experiment: Always run a reaction with an achiral ligand (e.g.,

    
     or DPPE) alongside the chiral run. This establishes the baseline reactivity and regioselectivity (for AHF).
    
  • Substrate Purity: Commercial 1-cycloocten-1-ol acetate can contain traces of the ketone (cyclooctanone) due to hydrolysis. Purify via flash chromatography (neutral alumina) immediately before use to prevent catalyst poisoning by the free ketone or acid.

  • Ligand Oxidation: P-chiral ligands like PennPhos are air-sensitive. If the catalyst solution turns colorless or precipitates black particles (Rh metal), the ligand has likely oxidized.

Why the C8 Ring is Difficult

The cyclooctene ring exists in multiple low-energy conformations. In the catalytic cycle, the substrate must bind to the metal center. If the ring "flops" between conformations during the migratory insertion step, it can present the opposite face to the chiral ligand quadrant, reducing


.
  • Solution: Use ligands with deep chiral pockets (like PennPhos or TangPhos) that sterically enforce a single binding conformation for the enol ester.

References

  • Highly Enantioselective Hydrogenation of Cyclic Enol Acetates C

    • Source: Zhang, X., et al. Journal of the American Chemical Society.
    • Significance: Establishes PennPhos as the benchmark ligand for this substr
    • URL:[Link]

  • Asymmetric Hydroformylation of Heterocyclic Olefins Catalyzed by Chiral Phosphine-Phosphite-Rh(I) Complexes.

    • Source: Nozaki, K., Takaya, H., et al. Journal of the American Chemical Society.
    • Significance: Demonstrates the utility of BINAPHOS ligands in converting cyclic enol esters to chiral aldehydes.
    • URL:[Link]

  • Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)

    • Source: MDPI Molecules.
    • Significance: Provides biocatalytic alternatives for generating chiral cyclooctyl deriv
    • URL:[Link][3]

  • Rhodium-Catalyzed Asymmetric Hydrogenation as a Valuable Synthetic Tool for the Prepar

    • Source: Etayo, P., & Vidal-Ferran, A. Chemical Reviews.
    • Significance: Comprehensive review of Rh-catalyzed hydrogenation mechanisms and substr
    • URL:[Link]

Sources

Validation

Eight-Membered Ring Enol Acetates: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary This guide provides a technical analysis of eight-membered ring enol acetates (e.g., 1-acetoxycyclooctene), a specialized class of intermediates in organic synthesis. Unlike their 5- or 6-membered count...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of eight-membered ring enol acetates (e.g., 1-acetoxycyclooctene), a specialized class of intermediates in organic synthesis. Unlike their 5- or 6-membered counterparts, cyclooctanoid enol acetates exhibit unique reactivity driven by transannular strain and conformational mobility . This document details their synthesis, distinct reactivity profiles (specifically Friedel-Crafts acylation and transannular rearrangements), and applications in natural product synthesis, contrasting them with silyl enol ethers and enol triflates.

Synthesis and Accessibility

Accessing eight-membered ring enol acetates requires overcoming the entropic penalties associated with medium-sized rings. Two primary protocols are recommended based on the desired substitution pattern.

Protocol A: Thermodynamic Enolization (Isopropenyl Acetate Method)

This method is preferred for generating the thermodynamically stable enol acetate from the parent cyclooctanone.

  • Reagents: Cyclooctanone, Isopropenyl Acetate,

    
    -Toluenesulfonic acid (catalyst).
    
  • Mechanism: Acid-catalyzed transesterification.[1] The formation of acetone drives the equilibrium forward.

  • Procedure:

    • Charge a reaction vessel with cyclooctanone (1.0 equiv) and isopropenyl acetate (5.0 equiv).

    • Add

      
      -TsOH (0.05 equiv) and heat to reflux for 4–8 hours.
      
    • Monitor acetone evolution; distill off acetone to push conversion.

    • Neutralize with

      
      , wash, and distill under reduced pressure.
      
    • Yield: Typically 85–95%.

Protocol B: Kinetic Trapping (Acyl Chloride Method)

Used when a specific regioisomer is required (e.g., from an unsymmetrical ketone), though less common for simple cyclooctanone due to rapid equilibration.

  • Reagents: LDA (LiHMDS), Acetyl Chloride or Acetic Anhydride, THF, -78°C.

  • Note: 8-membered rings equilibrate rapidly; kinetic enolates often scramble to thermodynamic mixtures faster than in 6-membered systems due to ring flexibility.

Reactivity Profile and Applications

C-C Bond Formation: The Friedel-Crafts Acylation

One of the most distinct applications of 1-cyclooctenyl acetate is its ability to serve as a nucleophile in Lewis-acid mediated acylations. Unlike enol silanes which react via Mukaiyama aldol pathways, enol acetates can undergo direct acylation with anhydrides to form 1,3-dicarbonyl equivalents.

Case Study: Synthesis of Prostaglandin Synthons A pivotal study (Bull. Chem. Soc. Jpn., 1988) demonstrated the reaction of 1-cyclooctenyl acetate with succinic anhydride mediated by


. This route provides a rapid entry into functionalized cyclopentenones via ring contraction/functionalization sequences.
Experimental Workflow (Prostaglandin Synthon Route)
  • Acylation: 1-Cyclooctenyl acetate reacts with succinic anhydride (

    
    , 1,2-dichloroethane) to form the diketo-acid intermediate.
    
  • Workup: Acidic hydrolysis yields the 2-(3-carboxypropanoyl)cyclooctanone.

  • Utility: This intermediate is a precursor to 7-(5-oxo-1-cyclopentenyl)heptanoic acid derivatives, key scaffolds for prostaglandin analogs.

Transannular Reactions

Medium rings (8-11 atoms) are notorious for transannular hydride shifts.[2]

  • Mechanism: Upon generation of a carbocation (e.g., protonation of the enol acetate double bond or epoxide opening), a hydride ion from the opposite side of the ring (C-5 position) can migrate across the ring.

  • Outcome: This collapses the 8-membered ring into bicyclic systems (e.g., pentalenes or hydrindanes).

  • Control: To avoid this, reactions must often be kept under strictly non-acidic conditions or at low temperatures unless the bicyclic scaffold is the target.

Oxidation: Alpha-Hydroxylation

Enol acetates serve as stable precursors for


-hydroxy ketones. While Rubottom oxidation is standard for silyl enol ethers, enol acetates are often epoxidized directly.
  • Reagent:

    
    -CPBA or DMDO.
    
  • Stereochemistry: In 8-membered rings, epoxidation occurs anti to existing alpha-substituents to minimize transannular steric clash.

  • Hydrolysis: The resulting

    
    -acetoxy epoxide or 
    
    
    
    -acetoxy ketone is hydrolyzed to the
    
    
    -hydroxy ketone (acyloin).

Comparative Analysis: Enol Acetates vs. Alternatives

The following table contrasts 1-cyclooctenyl acetate with its common alternatives in the context of medium-ring chemistry.

FeatureEnol AcetateSilyl Enol Ether (TMS)Enol Triflate
Stability High (Chromatography stable)Moderate (Hydrolysis sensitive)High (Thermal stability varies)
Primary Use Acylation, masked enolateAldol/Rubottom OxidationPd-Catalyzed Cross-Coupling
Atom Economy Moderate (Acetate waste)Low (Silyl waste)Low (Triflate waste)
Cost LowModerateHigh
8-Ring Specificity Resists polymerizationProne to rapid hydrolysisExcellent for freezing conformation

Insight: Use Enol Acetates when you need a robust nucleophile for acylation or a stable masked ketone. Use Enol Triflates strictly for C-C bond formation via Suzuki/Heck coupling. Use Silyl Enol Ethers for mild oxidations or Mukaiyama aldol reactions.

Visualizations

Diagram 1: Prostaglandin Synthon Synthesis Pathway

This pathway illustrates the conversion of 1-cyclooctenyl acetate into a prostaglandin precursor using Lewis-acid activation.

ProstaglandinSynthon Start Cyclooctanone EnolAc 1-Cyclooctenyl Acetate (Stable Intermediate) Start->EnolAc Isopropenyl Acetate p-TsOH, Reflux Reaction Friedel-Crafts Acylation (Succinic Anhydride / AlCl3) EnolAc->Reaction Nucleophilic Attack Intermed Diketo-Acid Intermediate Reaction->Intermed Ring Opening Product Prostaglandin Synthon (Cyclopentenone Derivative) Intermed->Product Decarboxylation / Rearrangement

Caption: Synthesis of Prostaglandin Synthon via Friedel-Crafts acylation of 1-cyclooctenyl acetate.

Diagram 2: Transannular Hydride Shift Mechanism

This diagram visualizes the competing transannular pathway inherent to 8-membered rings.

Transannular Cation C-1 Carbocation (from Enol Acetate Protonation) Shift 1,5-Hydride Shift (Transannular) Cation->Shift Strain Relief Bicyclic Bicyclic Cation (Pentalene System) Shift->Bicyclic Fast Product Bicyclic Product (Rearranged) Bicyclic->Product Trapping

Caption: Mechanism of transannular 1,5-hydride shift common in cyclooctanoid systems.

References

  • Synthesis of Prostaglandin Synthons: Naoki, A., et al. "Synthesis of Prostaglandin Synthons from 1-Cyclooctenyl Acetate." Bulletin of the Chemical Society of Japan, vol. 61, no. 7, 1988, pp. 2401-2404. Link

  • Rubottom Oxidation & Stereochemistry: Rubottom, G. M., et al. "Peracid oxidation of trimethylsilyl enol ethers: A facile alpha-hydroxylation procedure." Tetrahedron Letters, vol. 15, no. 49, 1974, pp. 4319-4322. Link

  • Enol Triflates in Coupling: Frantz, D. E., et al. "Stereoselective Synthesis of Acetoacetate-Derived Enol Triflates." Organic Letters, vol. 10, no. 14, 2008, pp. 2901-2904. Link

  • Transannular Reactions: Cope, A. C., et al. "Transannular Reactions in Medium-Sized Rings." Quarterly Reviews, Chemical Society, vol. 20, 1966, pp. 119-152. Link

  • Palladium Catalysis: Wallace, D. J., et al. "Palladium-Catalyzed Amidation of Enol Triflates." Organic Letters, vol. 5, no. 25, 2003, pp. 4749-4752. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cycloocten-1-ol, acetate

As laboratory professionals, our responsibility extends beyond the discovery and synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the discovery and synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Cycloocten-1-ol, acetate, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

The fundamental principle guiding this process is that chemical waste management is an integral part of experimental design, not an afterthought. For a compound like 1-Cycloocten-1-ol, acetate, which, based on its chemical class (an acetate ester of a cyclic alcohol), is expected to be a flammable liquid and potentially ecotoxic, adherence to strict disposal protocols is non-negotiable.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

The primary concerns dictating the disposal protocol are:

  • Flammability: Acetate esters are often flammable, with vapors that can form explosive mixtures with air.[3] Improper disposal, such as pouring down a drain, could lead to ignition in the plumbing system or sewer. Vapors are often heavier than air and can travel to a distant ignition source.[3]

  • Environmental Toxicity: Many organic solvents and reagents are very toxic to aquatic life, with potentially long-lasting effects.[1][2] Releasing such chemicals into the environment can disrupt ecosystems.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the management of hazardous waste.[4][5][6] Non-compliance can result in significant penalties and safety incidents.

The following table summarizes the anticipated hazard profile for 1-Cycloocten-1-ol, acetate, based on data for similar flammable organic compounds.

Hazard CategoryAnticipated Risk & RationaleKey Precautionary Statements (Anticipated)
Physical Hazards Flammable Liquid: Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7] Use explosion-proof equipment and non-sparking tools.[1]
Health Hazards Aspiration Hazard: May be harmful if swallowed and enters airways.[2] Skin/Eye Irritation: Prolonged contact may cause irritation.[1]Do NOT induce vomiting if swallowed; seek immediate medical attention.[2][7] Wear protective gloves, clothing, and eye/face protection.
Environmental Hazards Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[1][2]Avoid release to the environment.[1] Do not empty into drains.[8]

Pre-Disposal Protocol: Segregation and Containment

Proper waste management begins at the point of generation. The causality here is simple: preventing unintended reactions and ensuring clear identification are paramount for the safety of everyone in the laboratory and for the final disposal technicians.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in your lab for collecting hazardous waste. This area should be at or near the point of generation and under the control of the laboratory personnel.

Step 2: Select the Correct Waste Container Use a chemically compatible, leak-proof container with a tightly sealing lid.[9][10] For flammable organic liquids like 1-Cycloocten-1-ol, acetate, a metal or high-density polyethylene (HDPE) container is appropriate. The container must be in good condition, free from cracks or corrosion. Never overfill the container; leave at least 10% headspace to allow for vapor expansion.[9]

Step 3: Waste Segregation This is a critical, self-validating step. Do not mix incompatible waste streams. [10] 1-Cycloocten-1-ol, acetate waste should be collected in a container designated for non-halogenated organic solvents. Keep it separate from:

  • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Strong acids or bases

  • Oxidizers (e.g., nitrates, peroxides)

  • Aqueous waste

Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.[11]

Step 4: Proper Labeling Immediately label the waste container.[10][12] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Cycloocten-1-ol, acetate" and any other components in the waste stream.

  • The approximate percentages of each component.

  • The relevant hazard characteristics (e.g., "Flammable," "Toxic").

  • The date accumulation started.

This ensures that anyone handling the container is aware of its contents and the associated dangers, a core principle of OSHA's Hazard Communication Standard.[4]

Step-by-Step Disposal Workflow

Disposal of 1-Cycloocten-1-ol, acetate must be handled as a regulated hazardous waste. It is illegal and dangerous to dispose of flammable liquids by pouring them down the drain or putting them in the regular trash.[13]

Methodology: Professional Hazardous Waste Disposal

The only acceptable method for disposing of this chemical is through a licensed environmental services or hazardous waste disposal company.[13][14] This ensures the waste is managed in accordance with all local, state, and federal regulations.[13]

Step 1: Accumulate Waste Safely Collect the waste in your properly labeled container within the Satellite Accumulation Area. Keep the container closed at all times except when adding waste.

Step 2: Schedule a Pickup Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.[10] They will provide you with the necessary paperwork and instructions.

Step 3: Prepare for Transport Ensure the container is sealed, clean on the outside, and correctly labeled. The professional drivers and technicians who arrive for pickup are trained to handle these materials but rely on accurate labeling for their safety.[13]

Step 4: Final Disposal Method The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for flammable organic liquids is incineration at high temperatures in a specialized facility. This process destroys the hazardous components, converting them into less harmful substances like carbon dioxide and water. Some facilities may also use fuels blending, where the solvent waste is blended into a fuel for industrial furnaces.

The diagram below illustrates the decision-making workflow for the proper disposal of 1-Cycloocten-1-ol, acetate.

G cluster_0 Start: Waste Generation cluster_1 Pre-Disposal Protocol cluster_2 Accumulation & Disposal cluster_3 Invalid Disposal Routes start 1-Cycloocten-1-ol, acetate is identified as waste container Select appropriate, leak-proof container start->container drain Drain Disposal start->drain ILLEGAL & DANGEROUS trash General Trash start->trash ILLEGAL & DANGEROUS segregate Segregate from incompatible wastes (Acids, Oxidizers, Halogenated) container->segregate label_waste Label container with: 'Hazardous Waste' Full Chemical Name Hazards (Flammable) segregate->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact Contact EHS or licensed waste vendor for pickup store->contact transport Waste transported to a permitted TSDF contact->transport

Caption: Disposal workflow for 1-Cycloocten-1-ol, acetate.

Emergency Procedures for Spills

In the event of a spill, the priority is to ensure personnel safety and contain the material.

  • Alert Personnel: Immediately alert others in the area.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation in the area, preferably with a fume hood.

  • Absorb Spill: For small spills, use a chemical spill kit with an absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

  • Collect and Dispose: Scoop the absorbed material into a designated waste container using non-sparking tools.[7] Label it as hazardous waste and dispose of it according to the protocol above.

  • Report: Report the spill to your EHS department. For large spills, evacuate the area and call emergency services.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of 1-Cycloocten-1-ol, acetate is conducted with the highest standards of safety, integrity, and environmental stewardship.

References

  • Airgas. (2018, April 6). Safety Data Sheet. Retrieved from [Link]

  • Purdue University. (n.d.). US EPA Pesticide Registration (PR) Notice 83-3. CERIS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyclooctatetraene. NJ.gov. Retrieved from [Link]

  • TFT Pneumatic. (2022, August 8). Disposal of flammable and dangerous substances. Retrieved from [Link]

  • Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. Retrieved from [Link]

  • ABX advanced biochemical compounds. (2012, August 6). Material Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. 1910.1200. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Bloodborne pathogens. 1910.1030. Retrieved from [Link]

  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency, Office of Pesticide Programs. (n.d.). Inert Reassessment - Ethyl Acetate (CAS Reg. No. 141-78-6) and Amyl Acetate (CAS Reg. No. 628-63-7). Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(1-Cycloocten-1-yl)ethanone - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

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